N-Vinylformamide
Description
Historical Context and Evolution of N-Vinylformamide Chemistry and Polymer Science
The journey of this compound in polymer science has been marked by the pursuit of efficient synthesis methods and a deeper understanding of its polymerization behavior. Historically, the synthesis of its polymer derivative, polyvinylamine (PVAm), was a challenge because the vinylamine (B613835) monomer is unstable. bilkent.edu.tr This led researchers to explore precursor polymers, with poly(this compound) emerging as a highly suitable option. researchgate.netgoogle.com
Several synthesis routes for NVF have been developed and commercialized by companies like BASF, Mitsubishi, and Air Products & Chemicals. researchgate.net These methods often involve the reaction of acetaldehyde (B116499) with formamide (B127407). chemicalbook.comgoogle.comgoogle.com One common industrial approach is the cracking of ethylidenebisformamide. mcmaster.ca The development of reliable and economically viable synthesis pathways for NVF was a critical step that unlocked its potential for broader applications. google.com
Early research focused on the radical polymerization of NVF to produce high molecular weight, water-soluble homopolymers. tandfonline.com Scientists explored various polymerization techniques, including solution, precipitation, and emulsion polymerization, using different types of initiators. tandfonline.comresearchgate.net A significant breakthrough was the understanding of the hydrolysis of PNVF. This process, which can be carried out under acidic or basic conditions, converts the formamide side groups into primary amine groups, yielding polyvinylamine (PVAm). bilkent.edu.trresearchgate.net Basic hydrolysis has been shown to be particularly effective, achieving nearly complete conversion to PVAm. bilkent.edu.trresearchgate.netresearchgate.net
Significance of this compound as a Precursor for Functional Polymers
This compound's primary significance lies in its role as a monomer for producing functional polymers. The resulting poly(this compound) (PNVF) is a water-soluble, non-toxic polymer with properties that make it valuable in its own right. ontosight.ainih.gov However, its true versatility is demonstrated when it is hydrolyzed to form polyvinylamine (PVAm).
PVAm is a cationic polyelectrolyte that boasts the highest density of primary amine groups of any polymer. bilkent.edu.tr This high concentration of reactive amine groups makes PVAm highly functional and sought after for a multitude of applications. bilkent.edu.trresearchgate.net These applications include:
Papermaking: Used as a strengthening agent. bilkent.edu.trncsu.edu A recent collaboration between SNF and Mitsubishi Chemical highlights its importance in producing advanced polymers for the paper industry to enhance strength and recyclability. snf.com
Water Treatment: Acts as a flocculant for wastewater and sludge treatment. ontosight.aimarketresearchfuture.com
Adhesives and Coatings: Its polymers are used in formulations for adhesives, sealants, and coatings. credenceresearch.comgithub.com
Biomedical Applications: The biocompatibility of PNVF and PVAm makes them suitable for drug delivery, tissue engineering, and as hydrogels. ontosight.ainih.govmdpi.com
The ability to control the degree of hydrolysis of PNVF allows for the fine-tuning of the final polymer's properties, creating copolymers with varying amounts of amine functionality to suit specific applications. researchgate.net
Current Research Landscape and Emerging Trends in this compound Studies
The current research on this compound is vibrant and expanding into new territories. A major trend is the development of more sophisticated polymer architectures using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. itu.edu.trrsc.org RAFT allows for the synthesis of well-defined block copolymers containing PNVF segments, opening the door to novel materials with complex, tailored properties. rsc.orgacs.org
Researchers are also actively exploring the creation of advanced hydrogels and interpenetrating polymer networks (IPNs). nih.govmdpi.com For instance, hydrogels made from PNVF and its copolymers are being investigated for controlled drug release, with their properties tunable by altering the polymer composition. nih.govresearchgate.net Tough hydrogels have been created by forming IPNs of PNVF and polyacrylamide, which, after hydrolysis, exhibit significant increases in toughness due to ionic complexation. mdpi.com
Furthermore, the global market for this compound and its polymers is projected to grow, driven by increasing demand in various sectors, including water treatment, paper manufacturing, and personal care products. marketresearchfuture.comcredenceresearch.comglobenewswire.comstraitsresearch.com This industrial interest fuels further research into optimizing production processes and exploring new applications. snf.com The focus on environmentally friendly and sustainable materials also positions NVF-based polymers favorably, as they are often water-soluble and can be used in eco-friendly formulations. credenceresearch.com
Structure
3D Structure
Properties
IUPAC Name |
N-ethenylformamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-4-3-5/h2-3H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXSMRAEXCEDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72018-12-3 | |
| Record name | Poly(N-vinylformamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72018-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9065366 | |
| Record name | Formamide, N-ethenyl- | |
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Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Formamide, N-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13162-05-5 | |
| Record name | N-Vinylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13162-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylformamide | |
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| Record name | Formamide, N-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N-ethenyl- | |
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| Record name | N-vinylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.806 | |
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| Record name | N-VINYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14540119E3 | |
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Synthetic Methodologies for N Vinylformamide
Catalytic Routes for N-Vinylformamide Synthesis
Catalysis is central to the industrial production of NVF, with different methods offering distinct advantages and challenges. Both heterogeneous and homogeneous systems are employed, utilizing either acid or base catalysts to facilitate the necessary chemical transformations. justia.comgoogle.com
Heterogeneous catalysts are solid-phase materials that are crucial in several NVF synthesis routes due to their ease of separation from the reaction mixture. In a process developed by Air Products, a solid acid catalyst is used to react N-(1-hydroxyethyl)formamide (HEF) with additional formamide (B127407) to produce ethylidene bisformamide (BIS). google.comgoogle.com This intermediate is subsequently pyrolyzed to yield NVF.
Another significant application of heterogeneous catalysts is in dehydration steps. Materials such as zeolites, resins, vanadium oxide, and phosphoric oxide are effective dehydration catalysts. justia.comgoogle.comgoogle.com Furthermore, the catalytic cracking of bis-amides into vinyl amides can be accomplished using porous, hydrogen-abstracting catalysts at high temperatures. researchgate.net Examples of such catalysts include activated carbon, magnesium oxide, and basic zeolites. justia.comgoogle.comresearchgate.net
Homogeneous catalysts, which operate in the same phase as the reactants, are also utilized in NVF synthesis. These are typically soluble bases that facilitate key reaction steps. Commonly cited examples include triethylamine, pyridine, and other caustic catalysts. justia.comgoogle.comgoogle.com These catalysts are often employed in the initial formation of the HEF intermediate from acetaldehyde (B116499) and formamide. justia.com
Table 1: Overview of Catalysts in this compound Synthesis
| Catalyst Type | Phase | Role in Synthesis | Specific Examples |
|---|---|---|---|
| Acid Catalysts | Heterogeneous | Formation of Ethylidene bisformamide (BIS); Dehydration | Solid Acid Catalysts, Zeolites, Resins, Vanadium Oxide, Phosphoric Oxide justia.comgoogle.comgoogle.com |
| Base Catalysts | Heterogeneous | General Catalysis; Cracking | Basic Zeolites, Activated Carbon, Magnesium Oxide justia.comgoogle.comresearchgate.net |
| Base Catalysts | Homogeneous | Formation of N-(1-hydroxyethyl)formamide (HEF) | Triethylamine, Pyridine, Potassium Carbonate justia.comgoogle.comgoogle.comchemicalbook.com |
Acid catalysis plays a role in several established routes to NVF. For instance, the Mitsubishi process involves the reaction of HEF with methanol, using an acid catalyst, to form methoxyethyl formamide (MEF), which is then cracked to produce NVF. justia.comgoogle.comgoogle.com Similarly, the Air Products route uses a solid acid catalyst for the synthesis of the ethylidene bisformamide (BIS) intermediate. justia.comgoogle.comgoogle.com A notable drawback in some acid-catalyzed pathways is the co-production of acids like acetic acid, which can destabilize the final NVF product, complicating purification efforts. justia.comgoogle.comgoogle.com
Base-catalyzed reactions are fundamental to the synthesis of NVF, particularly in the formation of the HEF precursor. justia.comgoogle.com The reaction between acetaldehyde and formamide to yield HEF can be effectively catalyzed by bases. google.com Research has detailed the use of composite basic catalysts, such as a mixture of potassium carbonate and triethylamine, to facilitate this initial condensation step under controlled temperatures. chemicalbook.com Base catalysis is also instrumental in the synthesis of novel NVF derivatives through Michael addition reactions. acs.org
Acid-Catalyzed this compound Synthesis
Advanced Synthetic Strategies and Green Chemistry Approaches
In response to the need for more sustainable and efficient manufacturing, advanced synthetic strategies have been developed. These methods aim to improve yield and purity while minimizing environmental impact.
A significant advancement in NVF synthesis involves a pathway utilizing cyclic anhydrides. justia.com This process begins with the reaction of HEF with a cyclic anhydride (B1165640), such as succinic anhydride, maleic anhydride, or phthalic anhydride, to form an ester intermediate. google.com This ester is then thermally dissociated, or "cracked," to yield NVF and a diacid byproduct.
This route is considered more environmentally benign primarily because of the recyclability of the anhydride. google.com The diacid byproduct can be dehydrated to regenerate the cyclic anhydride for reuse in the process. Crucially, the water molecule generated during this recycling dehydration step is formed "offline," separate from the main reaction. justia.comgoogle.com This prevents the undesirable hydrolysis of the formamide precursor and the NVF product, which is a problem in other routes where water is present during synthesis. justia.comgoogle.com This approach also tends to require less stringent reaction conditions and can result in a higher purity product. justia.comgoogle.com
Table 2: Typical Conditions for NVF Synthesis via HEF and Cyclic Anhydride
| Step | Reaction | Typical Conditions | Catalyst(s) | Reported Yield/Purity |
|---|---|---|---|---|
| 1 | HEF Formation | Reaction of acetaldehyde and formamide at 10–15 °C for 2–3 hours. chemicalbook.com | Composite basic catalyst (e.g., potassium carbonate, triethylamine). chemicalbook.com | - |
| 2 | Ester Formation | Reaction of HEF with a cyclic anhydride, often under pressure at 10-70 °C. | - | - |
| 3 | Thermal Cracking | The formed ester is heated (cracked) at approximately 60 °C for ~3.5 hours. chemicalbook.com | - | - |
| 4 | Purification | The final product is purified via vacuum distillation. chemicalbook.com | - | Yield: 75-88% Purity: ~96% chemicalbook.com |
Development of High-Purity this compound Synthetic Methods
The industrial production of this compound (NVF) with high purity is critical for its subsequent polymerization into high-molecular-weight polymers. A predominant method for achieving high-purity NVF involves a multi-step process that begins with the formation of N-(1-hydroxyethyl)formamide (HEF). This initial step is a reaction between acetaldehyde and formamide, typically catalyzed by a base such as potassium carbonate or triethylamine. chemicalbook.com
The HEF intermediate is then reacted with an anhydride, such as acetic anhydride or a cyclic anhydride like succinic anhydride, to form an ester. google.com This esterification is often conducted under pressure to prevent the loss of volatile acetaldehyde. The final and crucial step is the thermal dissociation, or "cracking," of the ester. This reaction yields NVF and a diacid byproduct. google.com To obtain high-purity NVF, the product is subjected to vacuum distillation under reduced pressure (100–150 Pa). chemicalbook.com This purification step is essential for removing impurities. Reported yields for this process are in the range of 75–88%, with purities reaching 96% or higher. chemicalbook.com
Another approach to synthesizing high-purity NVF involves the pyrolysis of ethylidene bisformamide. This method has been refined through the use of specific catalysts to improve the efficiency of the cracking process. Catalysts such as activated carbon, magnesium oxide, and various metal oxides have been shown to facilitate this reaction at temperatures between 200 and 350°C, leading to high yields of NVF. researchgate.net
Furthermore, methods have been developed to purify the resulting poly(this compound) (PNVF) to very low levels of residual formamide, which is important for applications with stringent purity requirements. One such method involves washing the precipitated PNVF polymer with a different diluent than the one used in the polymerization process, which can reduce formamide levels to less than 500 ppm. googleapis.com
The selection of reagents and reaction conditions plays a significant role in the final purity of the NVF. For instance, the use of cyclic anhydrides is advantageous because the resulting diacid can be dehydrated and recycled. Temperature control is also critical; low temperatures (around 10°C) are optimal for HEF formation, while higher temperatures (around 60°C) are needed for the cracking of the ester intermediate.
Table 1: Typical Reaction Conditions for High-Purity NVF Synthesis
| Step | Reagents | Catalyst | Temperature (°C) | Pressure | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| HEF Formation | Acetaldehyde, Formamide | K₂CO₃, Triethylamine | 10–15 | Atmospheric | - | - |
| Ester Formation | HEF, Cyclic Anhydride | - | 10–70 | Pressurized | - | - |
| Thermal Cracking | Ester Intermediate | - | ~60 | Atmospheric | 75–88 | >96 |
| Purification | Crude NVF | - | - | Vacuum (100-150 Pa) | - | >96 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
One-Pot Synthesis Approaches for this compound
To enhance the efficiency and cost-effectiveness of this compound (NVF) production, one-pot synthesis methods have been developed. google.comgoogle.com These approaches integrate multiple reaction steps into a single vessel, thereby reducing operational complexity and costs associated with isolating intermediates. google.comjustia.com
A prominent one-pot method involves the simultaneous reaction of acetaldehyde, formamide, and an anhydride source, such as acetic anhydride or a cyclic anhydride, in a pressurized reactor. google.comgoogle.com The pressure is necessary to prevent the evaporation of the low-boiling-point acetaldehyde. In this process, the formation of N-(1-hydroxyethyl)formamide (HEF) from acetaldehyde and formamide, its subsequent esterification with the anhydride, and the final thermal cracking of the ester to yield NVF all occur in the same reaction mixture. google.com The reaction temperature for this integrated process typically ranges from 30°C to 80°C. justia.com
The use of cyclic anhydrides like succinic anhydride is particularly beneficial in these one-pot syntheses. The diacid co-product formed during the cracking step can be dehydrated back to the cyclic anhydride, allowing for its regeneration and reuse within the process. This recyclability adds to the economic and environmental advantages of the method.
Research has demonstrated the feasibility of this approach, with yields reported to be between 75% and 88% and purity levels around 96%. The simplicity of a single-reactor system makes this an attractive alternative to the more traditional sequential synthesis routes. google.comjustia.com
Table 2: Comparison of Sequential vs. One-Pot NVF Synthesis
| Feature | Sequential Synthesis | One-Pot Synthesis |
|---|---|---|
| Reaction Vessel | Multiple reactors for each step | Single pressurized vessel |
| Intermediate Isolation | HEF and ester are isolated | Intermediates react in situ |
| Process Complexity | Higher | Lower |
| Operational Costs | Higher | Potentially lower |
| Key Reactants | Acetaldehyde, Formamide, Anhydride | Acetaldehyde, Formamide, Anhydride |
| Reported Yield | ~75-88% | ~75-88% |
| Reported Purity | >96% | ~96% |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Mechanistic Investigations of this compound Formation Reactions
Reaction Kinetics and Thermodynamics in this compound Synthesis
The thermodynamics of the synthesis, particularly the cracking of the ester intermediate to form NVF, favor the reaction at elevated temperatures. This endothermic dissociation step is driven by the increase in entropy as one molecule splits into two. google.com The temperature required for the cracking of the ester is typically lower than the temperature needed to dehydrate the diacid byproduct back into a cyclic anhydride, allowing for the separation of these two processes. justia.com
In the context of the polymerization of NVF, which is its primary application, kinetic studies have also been performed. The free radical polymerization of NVF exhibits "gel effect" kinetics, especially in bulk polymerization, where the rate of polymerization auto-accelerates at high conversions. researchgate.net Kinetic modeling of this polymerization has estimated the activation energies for propagation and termination to be 36.9 kJ mol⁻¹ and 144.7 kJ mol⁻¹, respectively. researchgate.net
Furthermore, kinetic studies on the radiation-induced grafting of NVF onto polymer substrates have shown that the degree of grafting is strongly dependent on the monomer concentration, absorbed radiation dose, and reaction temperature. sci-hub.se For example, the grafting percentage increased significantly with a rise in temperature from 40°C to 70°C, which is attributed to enhanced monomer diffusion and increased rates of initiation and propagation. sci-hub.se
Role of Intermediates in this compound Synthetic Pathways
The synthesis of this compound (NVF) proceeds through key intermediates that are crucial for the formation of the final product. A central intermediate in many synthetic routes is N-(1-hydroxyethyl)formamide (HEF), which is formed from the reaction of acetaldehyde and formamide. google.com This initial adduct formation is a critical step that prepares the molecule for subsequent elimination reactions.
In one major pathway, HEF is reacted with an anhydride, such as acetic anhydride or a cyclic anhydride like succinic or maleic anhydride, to form an ester intermediate. google.comjustia.com This ester is the direct precursor to NVF. The formation of this intermediate is essential as the ester group acts as a good leaving group during the subsequent thermal cracking step. The dissociation of this ester intermediate yields NVF and a diacid. google.comgoogle.com
Another important intermediate in an alternative synthesis route is ethylidene bisformamide (BIS). researchgate.net This intermediate is formed by reacting HEF with additional formamide over a solid acid catalyst. The BIS intermediate is then pyrolyzed (cracked) to produce NVF and regenerate a molecule of formamide, which can be recycled in the process. researchgate.netjustia.com
Table 3: Key Intermediates in this compound Synthesis
| Intermediate Name | Formula/Structure | Precursors | Subsequent Reaction | Final Product |
|---|---|---|---|---|
| N-(1-hydroxyethyl)formamide (HEF) | CH₃CH(OH)NHCHO | Acetaldehyde, Formamide | Esterification or reaction with formamide | NVF |
| HEF-Ester Adduct | CH₃CH(OCOR)NHCHO | HEF, Anhydride | Thermal Cracking | NVF |
| Ethylidene bisformamide (BIS) | CH₃CH(NHCHO)₂ | HEF, Formamide | Pyrolysis (Cracking) | NVF |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Polymerization of N Vinylformamide
Free Radical
Free radical polymerization is a primary method for producing PNVF. isc.irk.ru The kinetics and mechanism of this process have been the subject of detailed investigation, revealing insights into the behavior of this monomer in both homopolymerization and copolymerization systems. isc.irk.ruresearchgate.net
The homopolymerization of NVF via free-radical methods has been studied in both bulk and aqueous solution. isc.irk.ruresearchgate.net The process involves the standard stages of initiation, propagation, and termination. isc.irk.ru Key side reactions include chain transfer to the monomer and the polymer. isc.irk.ru
The kinetics of this compound (NVF) homopolymerization are significantly influenced by both monomer concentration and the type of initiator used. isc.irk.ruresearchgate.net Studies have shown that in bulk polymerization, a pronounced "gel effect," or autoacceleration, is observed from the early stages of the reaction. isc.irk.ruresearchgate.net This effect becomes less prominent as the monomer concentration decreases in solution polymerization. isc.irk.ruresearchgate.net For instance, when the monomer concentration in an aqueous solution is below 40 wt%, autoacceleration may not be observed at all. isc.irk.ruresearchgate.net
The choice of initiator also plays a crucial role. For bulk polymerization, oil-soluble initiators like 2,2'-azoisobutyronitrile (AIBN) are often used. isc.irk.ru In aqueous solution polymerization, water-soluble initiators such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA) are employed. isc.irk.ru The concentration of the initiator directly impacts the polymerization rate and the final molecular weight of the resulting poly(this compound) (PNVF). isc.irk.ruresearchgate.net For example, in solution polymerization at 50°C, gelation was observed at approximately 70% conversion for initiator concentrations of both 1.47 and 2.94 mmol/l. isc.irk.ru
The following table summarizes the effect of monomer concentration on the polymerization of NVF at 60°C with an AIBA initiator concentration of 2.94 x 10⁻³ mol/l. isc.irk.ru
| Monomer Concentration (wt%) | Polymerization Environment | Observed Effect on Auto-acceleration | Final Conversion |
| 100 | Bulk | Significant | Lower |
| 40 | Solution | Decreased | Higher |
| 20 | Solution | Further Decreased | Higher |
| 10 | Solution | Minimal | Highest |
This table illustrates the general trend of decreasing auto-acceleration and increasing final conversion as the monomer is diluted in an aqueous solution. isc.irk.ru
The "gel effect," also known as autoacceleration, is a significant phenomenon observed during the free-radical polymerization of this compound (NVF), particularly in bulk systems. isc.irk.ruresearchgate.net This effect manifests as a notable increase in the polymerization rate and molecular weight from the initial stages of the reaction. isc.irk.ruresearchgate.net It is attributed to a decrease in the termination rate as the viscosity of the polymerization medium increases, which hinders the diffusion of large polymer radicals. researchgate.net
In solution polymerization, the gel effect is less pronounced and its onset is dependent on the monomer concentration. isc.irk.ruresearchgate.net As the concentration of NVF in the solvent (typically water) decreases, the viscosity increase is less dramatic, leading to a reduction in autoacceleration. isc.irk.ru When the monomer concentration is sufficiently low (e.g., below 40 wt%), the gel effect may be entirely absent. isc.irk.ruresearchgate.net
Under certain conditions, the polymerization of NVF can lead to the formation of polymer gels, indicating crosslinking. isc.irk.ruresearchgate.net This gelation has been observed at high conversions in both bulk and solution polymerization. researchgate.net For instance, in bulk polymerization at 50°C with varying initiator concentrations, and at 60°C with a specific AIBN concentration, gel formation occurred in the final stages of the reaction. isc.irk.ru The proposed mechanism for this crosslinking involves chain transfer to the polymer, followed by termination through recombination. isc.irk.ru Hydrolysis experiments have confirmed that the amide group on the PNVF chain provides the crosslinking points. mcmaster.ca
This compound (NVF) readily undergoes free-radical copolymerization with a variety of other monomers. mcmaster.ca This process allows for the synthesis of copolymers with tailored properties, influenced by the comonomer choice and the resulting copolymer composition and microstructure. usm.edu
The behavior of this compound (NVF) in copolymerization is characterized by its reactivity ratios (r1 for NVF and r2 for the comonomer). These ratios indicate the relative tendency of a propagating radical to add a monomer of its own kind versus the other monomer. When copolymerized with monomers like acrylates, acrylamide (B121943), and acrylonitrile, the resulting copolymers tend to be of an alternating type. mcmaster.ca Conversely, copolymerization with vinyl esters yields random copolymers. mcmaster.ca
Studies have determined the reactivity ratios for NVF with several comonomers. For instance, in copolymerization with acrylamide (AM), the reactivity ratios were found to be r1 = 0.046 and r2 = 0.51. usm.edu With sodium acrylate (B77674) (NA), the values were r1 = 0.22 and r2 = 0.52, and with n-butyl acrylate (BA), they were r1 = 0.071 and r2 = 0.55. usm.edu In all these cases, the product of the reactivity ratios (r1r2) is much less than 1, indicating a strong tendency towards alternation. usm.eduacs.org
The following interactive table provides a summary of the reactivity ratios for NVF (Monomer 1) with various other monomers (Monomer 2).
| Monomer 2 | r1 (NVF) | r2 | System Type |
| Acrolein | 0.18 | 1.18 | Alternating mcmaster.ca |
| Acrylamide | 0.11 | 0.51 | Alternating mcmaster.ca |
| Acrylamide (AM) | 0.046 | 0.51 | Alternating usm.edu |
| Acrylonitrile | 0.2 | 0.26 | Alternating mcmaster.ca |
| Butyl acrylate | 0.26 | 0.32 | Alternating mcmaster.ca |
| n-Butyl acrylate (BA) | 0.071 | 0.55 | Alternating usm.edu |
| Diacetone acrylamide | 0.56 | 1.51 | - |
| N,N'-Dimethylacrylamide | 0.24 | 1.77 | - |
| Sodium 3-acrylamido-3-methylbutanoate (NaAMBA) | <1 | <1 | Alternating acs.org |
| Sodium 2-acrylamido-2-methylpropanesulfonate (NaAMPS) | <1 | <1 | Alternating acs.org |
| Sodium acrylate (NA) | 0.22 | 0.52 | Alternating usm.edu |
The microstructure of copolymers containing this compound (NVF) is a direct consequence of the reactivity ratios of the comonomers. usm.edu Techniques such as Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are utilized to determine the copolymer composition. usm.eduacs.org
Statistical methods, like that developed by Igarashi, can then be applied to the compositional data to analyze the microstructure, specifically the distribution of monomer units along the polymer chain. usm.eduacs.org For copolymers of NVF with acrylamide, sodium acrylate, and n-butyl acrylate, microstructural analysis has confirmed a high degree of alternation in the monomer sequencing. usm.edu Similarly, copolymers of NVF with sodium 3-acrylamido-3-methylbutanoate (NaAMBA) and sodium 2-acrylamido-2-methylpropanesulfonate (NaAMPS) also exhibit alternating tendencies. acs.org This alternating structure arises because the product of the reactivity ratios (r1r2) for these systems is significantly less than one, indicating that the propagating chains prefer to add the other monomer rather than their own. usm.eduacs.org
Copolymerization of this compound
Synthesis of Water-Soluble this compound Copolymers
This compound (NVF) is a water-soluble monomer that can be copolymerized with a variety of other monomers to create water-soluble copolymers with tailored properties. researchgate.netacs.org The synthesis of these copolymers is often achieved through free-radical polymerization in an aqueous solution. researchgate.netacs.org
A common approach involves the use of a water-soluble azo initiator, such as 2,2'-azobis(N,N'-dimethyleneisobutyramidine) dihydrochloride, to initiate the polymerization process. researchgate.netacs.org Copolymers of NVF have been successfully synthesized with several comonomers, including:
Sodium 3-acrylamido-3-methylbutanoate (NaAMBA) researchgate.netacs.org
Sodium 2-acrylamido-2-methylpropanesulfonate (NaAMPS) researchgate.netacs.org
Sodium acrylate (NaA) researchgate.netacs.org
Vinyl acetate (B1210297) google.com
N-vinylpyrrolidone (NVP) tandfonline.com
The reactivity ratios of the monomers play a crucial role in the final copolymer composition and microstructure. For instance, in the copolymerization of NVF (M1) with NaAMBA (M2) and NaAMPS (M2), both reactivity ratios (r1 and r2) are less than one, indicating a tendency for alternation. acs.org In contrast, the copolymerization of NVF (M1) with vinyl acetate (M2) shows significantly different reactivity ratios, suggesting the formation of block-like structures. researchgate.net
The resulting copolymers often exhibit high molecular weights, ranging from 0.9 × 10⁶ to 7.5 × 10⁶ g/mol , as determined by techniques like low-angle laser light scattering. acs.org A key feature of NVF-containing copolymers is the potential for post-polymerization modification. The formyl groups on the PNVF units can be hydrolyzed to yield primary amine groups, transforming the copolymer into a poly(vinylamine) derivative. google.comtandfonline.com This hydrolysis can be carried out to varying degrees, allowing for the fine-tuning of the copolymer's properties. google.com
Table 1: Examples of Water-Soluble this compound Copolymers
| Comonomer | Polymerization Method | Initiator | Resulting Copolymer |
| Sodium 3-acrylamido-3-methylbutanoate (NaAMBA) | Free-radical polymerization | 2,2'-azobis(N,N'-dimethyleneisobutyramidine) dihydrochloride | Poly(NVF-co-NaAMBA) |
| Sodium 2-acrylamido-2-methylpropanesulfonate (NaAMPS) | Free-radical polymerization | 2,2'-azobis(N,N'-dimethyleneisobutyramidine) dihydrochloride | Poly(NVF-co-NaAMPS) |
| Sodium acrylate (NaA) | Free-radical polymerization | 2,2'-azobis(N,N'-dimethyleneisobutyramidine) dihydrochloride | Poly(NVF-co-NaA) |
| Vinyl acetate | Free-radical polymerization | Not specified | Poly(NVF-co-vinyl acetate) |
| N-vinylpyrrolidone (NVP) | Radical copolymerization | Hydrogen peroxide and ammonia (B1221849) | Poly(NVP-co-NVF) |
Controlled/Living Radical
Controlled/living radical polymerization (CLRP) techniques offer precise control over polymer molecular weight, architecture, and polydispersity. mdpi.com Among these, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been explored for the polymerization of this compound. itu.edu.trcmu.edu
Reversible Addition–Fragmentation Chain Transfer (RAFT)
RAFT polymerization is a versatile CLRP method that utilizes a chain transfer agent (CTA) to mediate the polymerization process, enabling the synthesis of polymers with well-defined characteristics. mdpi.com The homopolymerization of NVF via RAFT has been successfully demonstrated, yielding poly(this compound) (PNVF) with predetermined molar masses and low dispersities. rsc.org
Design and Synthesis of RAFT Agents for this compound
The selection of an appropriate RAFT agent is critical for achieving controlled polymerization of NVF. itu.edu.tr Xanthates and dithiocarbamates have been shown to be effective CTAs for NVF polymerization. rsc.orgacs.org For instance, reactions conducted in dimethyl sulfoxide (B87167) (DMSO) at 35 °C using a xanthate RAFT agent have produced PNVF with molar masses up to approximately 80,000 g/mol and dispersities below 1.4. rsc.org
The design of the RAFT agent, specifically the Z and R groups of the thiocarbonylthio moiety, is crucial for successful chain transfer and control over the polymer's molecular characteristics. mdpi.com For the polymerization of less activated monomers (LAMs) like NVF, specific RAFT agents are required. mdpi.com For example, methyl 2-(ethoxycarbonothioylthio)propanoate has been used as a suitable CTA for the copolymerization of NVF with N-vinylpyrrolidone. mdpi.comnih.gov In some studies, a new chain transfer agent, phenacyl morpholinedithiocarbamate, has been employed for the controlled polymerization of NVF. itu.edu.tr
Kinetics and Mechanism of RAFT
The kinetics of RAFT polymerization of NVF generally follow a pattern consistent with free radical polymerization. mdpi.com The mechanism involves initiation, propagation with chain transfer, and termination. mdpi.com A key feature is the reaction of growing polymer radicals with the CTA to form dormant species, which can then fragment to generate a new radical, thus maintaining the living nature of the polymerization. mdpi.com
Kinetic studies have shown a linear increase in molecular weight with monomer conversion, which is a hallmark of a controlled polymerization process. researchgate.net The polymerization can be initiated by conventional radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or through photo-initiation. mdpi.comnih.govd-nb.info Photo-iniferter RAFT (PI-RAFT) polymerization of NVF using purple LED light has been demonstrated, providing an alternative initiation method. nih.govd-nb.info The SP-PLP-EPR technique offers a direct way to measure rate coefficients for RAFT polymerization. acs.org
Molecular Weight Control and Polydispersity in RAFT Poly(this compound)
RAFT polymerization allows for excellent control over the molecular weight and polydispersity index (PDI) of PNVF. mdpi.com By adjusting the ratio of monomer to CTA, PNVF with predetermined molar masses can be synthesized. rsc.org For instance, PNVFs with molar masses up to around 80,000 g/mol and low dispersities (PDI < 1.4) have been achieved. rsc.org
The use of specific RAFT agents and optimized reaction conditions are key to achieving narrow molecular weight distributions. mdpi.com For example, the RAFT polymerization of NVF in DMSO at 35°C with a xanthate RAFT agent yielded PNVFs with low dispersities. rsc.orgresearchgate.net The excellent chain-end fidelity of the resulting polymers has been confirmed by techniques such as ESI-TOF mass spectrometry, which allows for the synthesis of block copolymers. rsc.org However, some studies have reported higher polydispersities (1.7–2.3), indicating that the control of chain growth is not always successful and is highly dependent on the chosen CTA and reaction conditions. itu.edu.tr
Table 2: RAFT - Conditions and Results
| RAFT Agent Type | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Molar Mass ( g/mol ) | Polydispersity (PDI) |
| Xanthate | V-70 | DMSO | 35 | PNVF | Up to ~80,000 | < 1.4 |
| Methyl 2-(ethoxycarbonothioylthio)propanoate | AIBN | Anisole | 60 | Poly(NVP-co-NVF) | < 10,000 | 1.13 - 1.46 |
| Phenacyl morpholinedithiocarbamate | Not specified | Ethylene glycol monomethyl ether/ethylene glycol mixture | Not specified | PNVF | Not specified | Not specified |
| S-cyanomethyl O-ethyl dithiocarbonate | Purple LED light | DMSO | Ambient | PNVF | Predetermined | Narrow |
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique for synthesizing well-defined polymers. However, the application of ATRP to the controlled polymerization of this compound has been challenging. itu.edu.trresearchgate.net
While ATRP is successful for a wide range of monomers, including styrenes, acrylates, and methacrylates, its effectiveness for N-vinylamides like NVF is limited. researchgate.netsigmaaldrich.com Some research indicates that ATRP is not a suitable method for the controlled polymerization of this compound. itu.edu.tr Despite these challenges, there have been efforts to develop optimized conditions for the controlled radical polymerization of NVF using ATRP. cmu.edu
The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex in a lower oxidation state. This process generates radicals that can initiate polymerization. The success of ATRP is highly dependent on the choice of the initiator, catalyst (transition metal complex), and ligand. For the polymerization of NVF, finding a suitable catalyst system that can effectively control the polymerization remains an area of active research. cmu.edu
Challenges and Progress in ATRP of this compound
Atom Transfer Radical Polymerization (ATRP) of N-vinylamides, including this compound (NVF), has presented significant challenges. nii.ac.jp Early attempts at controlled polymerization of acyclic N-vinylamides using ATRP were not successfully reported. nii.ac.jp In 2003, a study on the RAFT block copolymerization of polyethylene (B3416737) glycol with NVF showed limited success, with low monomer conversions (below 45%), lower than expected molecular weights, and high dispersity (Đ = 2.3). nii.ac.jp Generally, ATRP is not considered a suitable method for the controlled polymerization of this compound. itu.edu.tr
Despite these challenges, progress has been made in the broader field of ATRP that could inform future efforts with NVF. For instance, the development of highly active catalyst complexes has expanded the range of monomers that can be polymerized in a controlled manner. cmu.edu The choice of ligand is crucial for catalyst effectiveness, and a wide variety of ligands have been developed to tune catalyst activity. cmu.edu Research into ligands with electron-donating groups has shown to improve the activity of catalysts, although sometimes making them too active for standard ATRP conditions. cmu.edu The design of highly activating ligands for copper-based ATRP has been explored through computational chemistry, identifying strategies like using phosphorus-based ligands or rigidifying the ligand structure to enhance catalytic activity. nih.gov These advancements in catalyst design could potentially be applied to overcome the current limitations in the ATRP of NVF.
Ligand Design for ATRP of this compound
While specific ligand designs for the ATRP of this compound are not extensively detailed in the provided context, general principles of ligand design for ATRP offer insights into potential strategies. The effectiveness of a copper-mediated ATRP catalyst is heavily influenced by the choice of ligand. cmu.edu A diverse range of ligands, including those based on 2,2'-bipyridine (B1663995) (bpy) and tris(2-pyridylmethyl)amine (B178826) (TPMA), have been developed to modulate catalyst activity over a wide spectrum. cmu.edu
A key strategy in ligand design is the incorporation of electron-donating groups (EDGs). cmu.edu For example, adding methoxy (B1213986) or dimethylamino groups to bpy ligands can significantly increase the catalyst's activity. cmu.edu However, this increased activity can sometimes be detrimental, leading to a loss of control in standard ATRP. cmu.edu Recent research has focused on creating highly active catalysts by incorporating multiple EDGs into ligands like TPMA, resulting in catalysts that can be used at very low concentrations (ppm levels). cmu.eduisc.irk.ru
Another approach to ligand design involves rigidifying the ligand structure to enforce a specific geometry around the metal center, which can lead to more active and efficient catalysts. nih.gov Computational studies have suggested that rigid piperidine (B6355638) or quinuclidine (B89598) analogs of TPMA could offer significantly improved thermodynamic and kinetic activity. nih.gov Furthermore, exploring phosphorus-based ligands as alternatives to the more common nitrogen-based ligands is another avenue for designing more active ATRP catalysts. nih.gov Although not specifically tested for this compound, these advanced ligand design strategies hold promise for enabling a controlled ATRP of this challenging monomer.
Other Controlled Radical Polymerization Techniques for this compound (e.g., Cobalt-Mediated, Tellurium-Mediated)
Beyond ATRP, other controlled radical polymerization (CRP) techniques have shown success with acyclic N-vinylamides like this compound (NVF). nagoya-u.ac.jp
Tellurium-Mediated Radical Polymerization (TERP) is another successful technique for the controlled polymerization of acyclic N-vinyl amides, including NVF. nagoya-u.ac.jpresearchgate.netnih.gov In fact, the first reported controlled polymerization of NVF was achieved using TERP. nih.gov This method yields poly(this compound) with controlled molecular weight and low dispersity (Đ < 1.25) at high monomer conversions. researchgate.netnih.gov A significant advantage of using TERP for PNVF is that the resulting polymer can be quantitatively hydrolyzed under mild conditions to produce structurally controlled poly(vinyl amine). researchgate.netnih.gov TERP has also been successfully employed to create block copolymers of NVF with other monomers like N,N-dimethylacrylamide. tcichemicals.com
Ionic
Cationic Polymerization/Oligomerization of this compound
This compound (NVF) can undergo cationic oligomerization, a process that yields low molecular weight polymers, or oligomers. tandfonline.comresearchgate.nettandfonline.com This reaction can be initiated by various cationic initiators, including both protonic and Lewis acids. mcmaster.ca The resulting oligo(this compound)s (OVFA) typically have narrow molecular weight distributions and are obtained in moderate yields. researchgate.net These oligomers serve as precursors to oligo(vinylamine) through hydrolysis. researchgate.net It has been noted that only secondary N-vinylamides, such as this compound and N-vinylacetamide, readily form higher oligomers with cationic initiators, while N-alkyl-substituted N-vinylamides tend to only dimerize or produce a mixture of low molecular weight products. cmu.eduacs.org
Initiation Mechanisms and Propagating Species in Cationic Oligomerization
The cationic oligomerization of this compound (NVF) involves complex initiation and propagation mechanisms that have been the subject of considerable investigation. cmu.eduacs.org The process can be initiated by substances like iodine, bromine, trifluoromethanesulfonic acid, and trimethylsilyl (B98337) triflate. researchgate.net
Quantum chemical calculations suggest that the initial electrophilic attack of the propagating chain can occur at two sites on the NVF monomer: the carbonyl oxygen (kinetically controlled) or the C=C double bond (thermodynamically controlled). researchgate.net
A critical aspect of the oligomerization of secondary N-vinylamides like NVF is the significant involvement of the hydrogen atom bonded to the nitrogen. researchgate.netcmu.eduacs.org Studies using N-deutero-N-vinylformamide have shown that this deuterium (B1214612) atom is heavily involved in both proton transfer and the propagation reaction. researchgate.netcmu.eduacs.org This finding has led to the proposal of an alternative oligomerization mechanism that deviates from a simple cationic propagation model. researchgate.netcmu.eduacs.org This alternative mechanism suggests a nonionic, pericyclic transition state involving an N-formylimine end group and the monomer, rather than a purely cationically active chain. researchgate.netcmu.eduacs.org This model helps to explain some experimental results that are not consistent with a traditional cationic propagation mechanism. cmu.eduacs.org The regeneration of active species is thought to be permitted through the formation of an N-formylimine intermediate and its interaction with a monomer unit in the polymer chain. nii.ac.jp However, because the formation of this intermediate requires a certain amount of monomer, the reactions often result in low conversions, producing only oligomers. nii.ac.jp
Influence of Initiator, Solvent, and Temperature on Cationic Process
The cationic oligomerization of this compound (NVF) is significantly influenced by the choice of initiator, solvent, and reaction temperature. researchgate.netalexandermadl.com These factors collectively determine the yield, average molecular weight, and chemical structure of the resulting oligo(this compound)s (OVFAs). researchgate.net
Initiator: A variety of initiators can be used to induce the cationic oligomerization of NVF, including iodine, bromine, trifluoromethanesulfonic acid (HOTf), and trimethylsilyl triflate (TMST). researchgate.net The nature of the initiator has a direct impact on the outcome of the polymerization. cmu.edu
Solvent: The polarity of the solvent is a crucial parameter in the cationic process. alexandermadl.com Toluene is a commonly used solvent for this reaction. researchgate.netcmu.edu
Temperature: The reaction temperature plays a pivotal role in determining the yield, molecular weight, and constitution of the OVFAs. researchgate.net Oligomers with narrow molecular weight distributions are typically obtained at temperatures ranging from 253 K to 313 K. researchgate.net The yield of these oligomers is generally moderate, falling between 5% and 50%. researchgate.net The temperature also influences the kinetic versus thermodynamic control of the reaction; quantum chemical calculations indicate that the electrophilic attack at the carbonyl oxygen is kinetically favored, while attack at the C=C bond is thermodynamically favored. researchgate.net
The table below summarizes the effect of different initiators and temperatures on the cationic oligomerization of NVF in toluene.
| Initiator | Temperature (K) | Yield (%) | DP (Degree of Polymerization) |
| Iodine | 253 - 313 | 5 - 50 | - |
| Bromine | 253 - 313 | 5 - 50 | - |
| Trifluoromethanesulfonic acid | 253 - 313 | 5 - 50 | - |
| Trimethylsilyl triflate | 253 - 313 | 5 - 50 | - |
| HOTF | 273 | - | - |
| Data for DP is not explicitly provided in the search results. |
Anionic
This compound can undergo anionic polymerization to produce dimers and other low molecular weight products. google.com This process can be conducted either in bulk or using organic solvents. google.com
A wide array of basic catalysts can initiate the anionic polymerization of this compound. google.com The choice of catalyst is a determining factor in the reaction's progression and outcome. google.com The polymerization can be carried out over a broad temperature range, from as low as -80°C to as high as +150°C, with a preferred range of 10°C to 80°C. google.com The specific temperature used often depends on the catalyst and its concentration. google.com The amount of base used typically ranges from 0.1 to 20 mol %, with 1 to 10 mol % being preferable, based on the amount of this compound monomer. google.com
The reaction can be performed in bulk or in various organic solvents. Suitable solvents include aprotic polar compounds or nonpolar solvents. google.com If a nonpolar solvent is used, the polymerization proceeds as an emulsion polymerization. google.com
Table 1: Catalysts and Conditions for Anionic google.com
| Parameter | Details |
| Catalyst Types | Tertiary Bases: Trimethylamine (B31210), Triethylamine, Tripropylamine, Pyridine, TriethanolamineMetal Amides: Sodamide, Lithium diisopropylamideAlkali/Alkaline Earth Hydroxides/Oxides: Sodium hydroxide (B78521), Potassium hydroxide, Lithium hydroxide, Magnesium hydroxide, Magnesium oxide, Calcium oxide, Calcium hydroxide, Barium oxideAlkali Metal/Alkaline Earth Metal Cyanides: Sodium cyanide, Potassium cyanideOrganometallics: Alkyllithiums (e.g., butyllithium)Others: Sodium methylate, Potassium acetate |
| Solvent Types | Aprotic Polar: Acetonitrile, Glycol ethers, DioxaneNonpolar: C₅-C₂₀ Hydrocarbons (e.g., Pentane, Hexane, Cyclohexane, Octane, Petroleum fractions) |
| Temperature Range | -80°C to +150°C (Preferred: 10°C to 80°C) |
| Catalyst Concentration | 0.1 to 20 mol % (Preferred: 1 to 10 mol %) |
The products of the anionic polymerization of this compound are highly dependent on the reaction conditions. google.com Under relatively mild conditions, such as using a tertiary base like trimethylamine at 20°C to 30°C, the polymerization typically halts at the dimer stage, which can be obtained over a period of a few hours to several days. google.com
To obtain higher molecular weight products, more forcing conditions are required. google.com This can be achieved by using a different base, such as sodium methylate, which allows the initially formed dimer to undergo further anionic polymerization with additional this compound monomer. google.com This process yields products with K values ranging from 1 to 50. google.com In one specific example, using potassium acetate as a catalyst and stirring at 50-60°C resulted in a reaction mixture containing both dimeric this compound and a smaller fraction of oligomers. google.com
Table 2: Product Formation in Anionic google.com
| Catalyst | Reaction Conditions | Primary Product(s) |
| Trimethylamine | 20°C - 30°C | Dimeric this compound |
| Sodium methylate (added after initial dimerization) | "Forcing conditions" | Higher molecular weight products (K values 1-50) |
| Potassium acetate | 50°C - 60°C | Dimeric this compound and oligomers |
Post Polymerization Modification and Derivatization of Poly N Vinylformamide
Hydrolysis of Poly(N-vinylformamide) to Poly(vinylamine)
The conversion of PNVF to PVAm is most commonly achieved through acidic or basic hydrolysis. bilkent.edu.trcolab.ws Each method presents distinct kinetic profiles and limitations that influence the final polymer structure and properties.
Acidic Hydrolysis: Kinetics and Conversion Limitations
Acidic hydrolysis of PNVF is a well-established method for producing poly(vinylamine), however, it is characterized by inherent limitations in achieving complete conversion of the formamide (B127407) groups. colab.wsresearchgate.net The kinetics of this reaction are strongly influenced by factors such as temperature, polymer concentration, and the molar ratio of acid to amide groups. colab.wsresearchgate.net
A primary obstacle to complete conversion during acidic hydrolysis is the electrostatic repulsion that arises between the newly formed protonated amine groups (-NH₃⁺) along the polymer chain. researchgate.netmcmaster.ca As the hydrolysis progresses, the increasing density of these positive charges creates an electrostatic barrier that hinders the approach of hydronium ions to the remaining neighboring formamide groups. This phenomenon effectively limits the maximum achievable degree of hydrolysis. bilkent.edu.trcolab.ws The formation of proton hydrates can also contribute to this limitation. bilkent.edu.trresearchgate.net
Research has shown that while the initial rate of hydrolysis increases with higher temperatures, the final equilibrium conversion is largely dependent on the acid-to-amide ratio rather than the temperature itself. bilkent.edu.tr Even with an excess of acid, achieving 100% conversion through acidic hydrolysis remains a significant challenge due to these electrostatic repulsions. mcmaster.ca
Basic Hydrolysis: Kinetics and Complete Conversion
In contrast to its acidic counterpart, basic hydrolysis of poly(this compound) (PNVF) offers a more effective pathway to achieving high degrees of conversion to poly(vinylamine) (PVAm). mcmaster.caresearchgate.net Under alkaline conditions, it is possible to achieve nearly complete conversion of the amide groups to free amine groups. bilkent.edu.trmcmaster.ca This method is often preferred when a high density of primary amine functionality is desired in the final polymer. researchgate.net
The kinetics of basic hydrolysis are, similar to acidic hydrolysis, dependent on temperature and the concentration of both the polymer and the base. colab.ws Spectroscopic analysis has confirmed that complete conversion of amide to amine groups can be accomplished, with one study reporting full conversion within 12 hours. researchgate.netfgcu.edu
The rate and extent of the basic hydrolysis of PNVF are significantly influenced by both temperature and the concentration of the base, typically sodium hydroxide (B78521) (NaOH). colab.wsncsu.edu
Temperature: Increasing the reaction temperature generally accelerates the rate of hydrolysis. ncsu.edu Studies have demonstrated that as the temperature is raised, the degree of hydrolysis increases. For instance, in the hydrolysis of a poly[this compound-co-(acrylic acid)] copolymer, increasing the temperature from 50°C to 80°C resulted in an increase in the degree of hydrolysis from 81.9% to 100%. ncsu.edu
Base Concentration: The molar ratio of base to the amide groups in the polymer is a critical factor determining the final conversion. colab.wsresearchgate.net Complete conversion of the amide groups is typically observed when the molar ratio of NaOH to amide is greater than one. colab.wsresearchgate.net For example, in the hydrolysis of a PNVF copolymer, a NaOH concentration of 0.045 mol per gram of polymer led to 100% hydrolysis, whereas a lower concentration of 0.030 mol resulted in only 89% hydrolysis. ncsu.edu Interestingly, some research suggests that under certain conditions, particularly at base-to-amide ratios below 1.0, one molecule of base can induce the hydrolysis of more than one amide group. researchgate.netmcmaster.ca
The following table summarizes the effect of temperature and NaOH concentration on the degree of hydrolysis of a poly[this compound-co-(acrylic acid)] copolymer after 8 hours, with a polymer concentration of 2%. ncsu.edu
| Temperature (°C) | NaOH Concentration (mol/g of PNVFAA) | Degree of Hydrolysis (%) |
| 50 | 0.045 | 81.9 |
| 60 | 0.045 | Not specified |
| 65 | 0.045 | Not specified |
| 70 | 0.045 | Not specified |
| 75 | 0.045 | Not specified |
| 80 | 0.045 | 100 |
| 80 | 0.030 | 89 |
Data compiled from research on poly[this compound-co-(acrylic acid)] hydrolysis. ncsu.edu
The mechanism of basic hydrolysis of poly(this compound) (PNVF) has been a subject of detailed investigation. While it is widely reported that basic conditions can lead to complete conversion to poly(vinylamine) (PVAm), some studies suggest a more complex reaction pathway that can result in the formation of other functional groups. mcmaster.caresearchgate.net
One proposed mechanism involves the transient formation of amidine rings between adjacent formamide groups. researchgate.nettandfonline.com This is thought to be facilitated by the stereoregularity of the PNVF chain, particularly the presence of meso dyads. tandfonline.comtandfonline.com The subsequent decomposition of these amidine rings is believed to yield not only primary amine groups but also hydroxyl groups, resulting in a copolymer of vinylamine (B613835) and vinyl alcohol. tandfonline.comtandfonline.com Evidence for this includes the detection of ammonia (B1221849) during the reaction and elemental analysis of the final polymer, which showed a lower nitrogen content than theoretically expected for pure PVAm. tandfonline.com One study estimated the resulting vinyl alcohol content to be as high as 42 mol%. tandfonline.comingentaconnect.com
However, other research maintains that complete conversion to primary amine groups is achievable under appropriate conditions, such as using a sufficient excess of base and adequate reaction time. colab.wsresearchgate.netfgcu.edu The discrepancy in findings may be attributable to differences in reaction conditions, polymer characteristics, and analytical methods. The formation of sodium formate (B1220265) is a known by-product of the reaction when using sodium hydroxide. bilkent.edu.tr
Influence of Temperature and Base Concentration
Thermolysis and Thermohydrolysis Approaches for Poly(vinylamine) Production
Alternative methods to traditional acid and base hydrolysis have been explored for the production of poly(vinylamine) (PVAm) from poly(this compound) (PNVF), primarily to circumvent the issue of salt contamination in the final product. google.com
Thermolysis involves heating the PNVF-containing polymer in the absence of an acid or base to a temperature sufficient to induce thermodecarbonylation, yielding a polymer with free amine functionality. google.com This process can be performed on homopolymers or copolymers of this compound. The reaction temperature typically ranges from 200°C to 320°C, with a preferred range of 250°C to 300°C. google.com A key feature of this method is that the by-products, such as carbon monoxide and formic acid, are volatile and can be easily removed. google.com However, this process can also lead to the formation of amidine linkages from the reaction of adjacent formamide and newly formed amine groups. google.com
Thermohydrolysis is a variation of this method where the polymer is heated in the presence of water, but still without the addition of acid or base. google.com This process also aims to produce a "salt-free" PVAm. For example, heating a solution of PNVF in water at 280°C has been shown to result in partial hydrolysis. google.com
These thermal methods offer an advantage in producing PVAm for high-performance applications where the presence of salts from traditional hydrolysis methods is detrimental. google.com
Salt-Free Poly(vinylamine) Production Strategies
A significant drawback of conventional acid and base hydrolysis of poly(this compound) (PNVF) is the formation of substantial amounts of salt as a by-product. google.comgoogle.com Basic hydrolysis with sodium hydroxide yields sodium formate, while acid hydrolysis produces the polyvinyl ammonium (B1175870) salt along with the corresponding carboxylic acid. bilkent.edu.trgoogle.com The removal of these salts, often accomplished through costly and complex purification steps like dialysis or precipitation, is crucial for many applications. mcmaster.cagoogle.com
To address this challenge, several "salt-free" production strategies have been developed:
Thermolysis/Thermohydrolysis: As detailed in the previous section, heating PNVF in the absence of acid or base (thermolysis) or in the presence of water (thermohydrolysis) effects a thermodecarbonylation to produce poly(vinylamine) (PVAm). google.com The by-products are volatile and easily removed, yielding a salt-free polymer. google.com
Hydrolysis with Ammonia or Volatile Amines: Another approach involves conducting the hydrolysis in an aqueous solution using a minor amount of ammonia or a volatile amine with a boiling point below 100°C. google.com The reaction is typically carried out at temperatures between 90°C and 175°C. google.com The ammonium formate by-product can be subsequently removed by degassing the aqueous polymer solution. google.com
Gaseous Hydrogen Halide Treatment: A process involving the treatment of PNVF polymer powders with a gaseous hydrogen halide in the presence of a limited amount of water (not more than 5% by weight) has also been described. google.com
These methods provide pathways to produce high-purity, salt-free PVAm suitable for specialized applications where ionic contamination cannot be tolerated. google.comgoogle.com
Functionalization of Poly(this compound) and Poly(vinylamine)
Poly(this compound) (PNVF) and its hydrolyzed derivative, poly(vinylamine) (PVAm), are versatile polymers whose properties can be extensively tailored through post-polymerization modification. The presence of the formamide group in PNVF and the primary amine group in PVAm provides reactive sites for a wide range of chemical transformations, enabling the creation of functional materials for diverse applications.
Chemical Derivatization via Amide Group Reactivity
The amide group in the repeating unit of Poly(this compound) (PNVF) serves as a key site for chemical modification, most notably through hydrolysis. This reaction is the primary method for producing poly(vinylamine) (PVAm), a polymer distinguished by its high density of primary amine groups. bilkent.edu.trresearchgate.netmpg.de The hydrolysis of PNVF can be carried out under either acidic or basic conditions. colab.ws
Basic hydrolysis, typically using sodium hydroxide, is often preferred as it can proceed to completion, achieving almost 100% conversion of formamide groups to primary amine groups. bilkent.edu.trresearchgate.netcolab.wsresearchgate.net The rate and extent of the reaction are influenced by factors such as temperature, reaction time, and the molar ratio of base to amide groups. colab.wsresearchgate.net In contrast, acidic hydrolysis is often incomplete due to electrostatic repulsion between the protonated amine groups that form along the polymer chain. bilkent.edu.trcolab.ws
Beyond hydrolysis, the formamide group can participate in other reactions, though these are less common. Thermolytic degradation of PNVF at high temperatures (200-320°C), sometimes in the presence of steam, can also yield vinylamine units, although this method can lead to crosslinking. google.com
The conversion of PNVF to PVAm is a critical step that unlocks a much broader range of derivatization possibilities through the highly reactive primary amine, as discussed in the following section.
Derivatization via Primary Amine Groups in Poly(vinylamine)
Poly(vinylamine) (PVAm), readily synthesized from the hydrolysis of PNVF, is characterized by the highest density of primary amine groups of any vinyl polymer. bilkent.edu.trresearchgate.net These primary amines are highly reactive and serve as versatile handles for extensive chemical modification, allowing for the synthesis of a vast array of functional polymers. nih.govgoogle.com
The derivatization of PVAm can be achieved through various chemical reactions targeting the primary amine functionality. Common modification strategies include:
Quaternization: Reaction with alkylating agents like methyl chloride, dimethyl sulfate, or 3-chloro-2-hydroxypropyltrimethylammonium chloride converts the primary amines into quaternary ammonium groups. google.com This modification enhances the cationic nature of the polymer across a wider pH range.
Michael Addition: PVAm can react with α,β-unsaturated compounds. For instance, reaction with acrylamide (B121943) has been shown to produce polymers effective as dry strength additives in papermaking. google.com Similarly, PVAm can be crosslinked using bifunctional agents like divinyl sulfone (DVS) through a Michael-type addition reaction. bilkent.edu.tr
Epoxy-Amine Reactions: The primary amines of PVAm readily react with epoxide groups. This chemistry is utilized for crosslinking with agents like poly(ethylene glycol) diglycidyl ether (PEGGE) and for grafting PVAm onto epoxy-functionalized surfaces. bilkent.edu.trvot.pl
Acylation and Schiff Base Formation: The amine groups can be acylated or react with aldehydes and ketones to form Schiff bases, enabling the attachment of various molecules. For example, PVAm has been derivatized with 2-thiophenecarboxaldehyde. researchgate.net
These modifications allow for the fine-tuning of the polymer's properties, such as charge density, hydrophobicity, and specific functionalities, making PVAm a highly adaptable platform for creating materials for applications ranging from papermaking and water treatment to drug delivery and surface engineering. researchgate.netnih.govgoogle.com
Graft Copolymerization onto Poly(this compound) Backbones
Graft copolymers, which consist of a main polymer backbone with one or more different polymer side chains, can be synthesized using Poly(this compound) (PNVF). These structures combine the properties of the PNVF backbone with those of the grafted chains, leading to materials with unique characteristics. The synthesis of graft copolymers generally follows three main strategies: "grafting from", "grafting onto", and "grafting through". mdpi.commdpi.com
In the "grafting from" approach, initiation sites are created along the PNVF backbone, from which the side-chain monomer is then polymerized. mdpi.com This method allows for high grafting density and good control over the side-chain length.
The "grafting onto" method involves attaching pre-synthesized polymer chains to the PNVF backbone. mdpi.com While this allows for precise characterization of both the backbone and the side chains before they are combined, it can suffer from lower grafting densities due to steric hindrance. mdpi.com
In the "grafting through" technique, macromonomers (polymer chains with a polymerizable end group) are copolymerized with this compound monomers. mcmaster.ca This results in the direct incorporation of the pre-formed side chains along the newly formed backbone. For example, cationic comb-grafted copolymers have been synthesized by copolymerizing NVF with poly(dimethylaminoethyl methacrylate) (polyDMAEMA) macromonomers. mcmaster.ca
Graft copolymers have also been created using natural polymer backbones, such as guar (B607891) gum and alginic acid, onto which PNVF chains are grafted. scispace.comresearchgate.net This approach combines the biocompatibility and biodegradability of the natural polymer with the functional properties of PNVF. For example, grafting NVF onto chitosan (B1678972) has been explored to create materials with enhanced flocculation performance.
Table 1: Examples of Graft Copolymers based on this compound
| Backbone | Grafted Monomer/Polymer | Grafting Method | Application/Property Investigated |
|---|---|---|---|
| Poly(this compound) | Poly(diallyldimethyl ammonium chloride) (polyDADMAC) | Grafting onto (melt reaction) | Flocculation |
| Polyacrylamide (PAM) | Poly(diallyldimethyl ammonium chloride) (polyDADMAC) | Grafting onto (reactive processing) | Flocculation |
| Guar Gum | This compound | Grafting from | Enhanced thermal stability, swelling |
| Chitosan | This compound | Grafting from | Flocculation, metal ion uptake |
| Alginic Acid | This compound | Grafting from | Flocculation, swelling |
Synthesis of Block Copolymers from Poly(this compound) Precursors
The synthesis of well-defined block copolymers containing a Poly(this compound) (PNVF) segment has been advanced significantly through the use of controlled radical polymerization (CRP) techniques. itu.edu.tr Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly effective method. itu.edu.trnagoya-u.ac.jprsc.org While Atom Transfer Radical Polymerization (ATRP) is generally not suitable for polymerizing this compound, RAFT allows for the synthesis of PNVF homopolymers and block copolymers with predetermined molecular weights and low dispersities. itu.edu.tracs.org
The RAFT process utilizes a chain transfer agent (CTA), often a xanthate or dithiocarbamate, to mediate the polymerization. nagoya-u.ac.jprsc.org By first synthesizing a macro-CTA from a different monomer, and then using this to initiate the polymerization of NVF, a block copolymer is formed. This sequential monomer addition is a cornerstone of creating these complex polymer architectures. acs.org For example, PNVF has been successfully block copolymerized with monomers like styrene (B11656) using this approach. itu.edu.tr
A key advantage of creating PNVF-containing block copolymers is the ability to subsequently hydrolyze the PNVF block into a poly(vinylamine) (PVAm) block. rsc.org This creates dual-responsive block copolymers, where the PVAm block provides pH-responsiveness and a high density of reactive primary amine groups, while the other block can impart other properties, such as thermoresponsiveness. rsc.org
A significant class of block copolymers derived from this compound (NVF) are double hydrophilic block copolymers (DHBCs). nagoya-u.ac.jp In these structures, both blocks are water-soluble under certain conditions, but may respond to external stimuli like temperature or pH. nagoya-u.ac.jpacs.org The synthesis of PNVF-based DHBCs is effectively achieved using RAFT polymerization. rsc.orgrsc.org
This is typically done by using a hydrophilic macro-chain transfer agent (macro-CTA) to initiate the polymerization of NVF. rsc.orgacs.org Examples of hydrophilic blocks that have been successfully combined with PNVF include:
Poly(ethylene glycol) (PEG) acs.orgacs.org
Poly(N,N-dimethylacrylamide) (PDMA) rsc.org
Poly(N-isopropylacrylamide) (PNIPAAm) rsc.orgacs.org
Poly(N-vinylcaprolactam) (PVCL) rsc.orgrsc.org
Poly(acrylic acid) (PAA) colab.ws
The resulting diblock copolymers, such as PEG-b-PNVF or PVCL-b-PNVF, are entirely water-soluble. rsc.orgacs.org A major advantage of this system is the potential for subsequent modification. The PNVF block can be hydrolyzed to form a poly(vinylamine) (PVAm) block, transforming the DHBC into a dual-responsive copolymer. rsc.org For instance, the hydrolysis of PVCL-b-PNVF yields PVCL-b-PVAm, a copolymer that exhibits both the thermoresponsive behavior of the PVCL block and the pH-responsive, cationic nature of the PVAm block. rsc.org This strategy opens pathways to complex, functional materials with tunable properties for a variety of applications. rsc.org
Table 2: Examples of PNVF-based Double Hydrophilic Block Copolymers (DHBCs)
| First Block | Second Block | Synthesis Method | Resulting Copolymer | Potential Post-Modification |
|---|---|---|---|---|
| Poly(ethylene glycol) (PEG) | Poly(this compound) (PNVF) | RAFT Polymerization | PEG-b-PNVF | Hydrolysis to PEG-b-PVAm |
| Poly(N-vinylcaprolactam) (PVCL) | Poly(this compound) (PNVF) | RAFT Polymerization | PVCL-b-PNVF | Hydrolysis to PVCL-b-PVAm |
| Poly(N,N-dimethylacrylamide) (PDMA) | Poly(this compound) (PNVF) | RAFT Polymerization | PDMA-b-PNVF | Hydrolysis to PDMA-b-PVAm |
| Poly(N-isopropylacrylamide) (PNIPAAm) | Poly(this compound) (PNVF) | RAFT Polymerization | PNIPAAm-b-PNVF | Hydrolysis to PNIPAAm-b-PVAm |
| Poly(acrylic acid) (PAA) | Poly(this compound) (PNVF) | RAFT/MADIX Polymerization | PAA-b-PNVF | Hydrolysis to PAA-b-PVAm |
Characterization of N Vinylformamide and Its Polymers
Spectroscopic Characterization
Spectroscopic methods are fundamental in elucidating the molecular structure of both the NVF monomer and its polymers.
NMR spectroscopy is a powerful tool for the detailed structural analysis of NVF and PNVF.
¹H NMR: The ¹H NMR spectrum of the NVF monomer shows characteristic signals for the vinyl protons and the formyl proton. N-vinylformamide exists as a mixture of two rotamers due to restricted rotation around the carbonyl-nitrogen bond, which can be observed in the ¹H-NMR spectrum. For instance, in a study of N-n-hexyl-N-vinylformamide, the ratio of the major to minor rotamer was found to be approximately 2.5:1, calculated from the signal intensities of the formyl proton at 8.31 ppm (major) and 8.14 ppm (minor). google.com Upon polymerization, the signals corresponding to the vinyl protons disappear. google.com In the ¹H-NMR spectrum of PNVF, the methyne protons typically appear in the range of 3.4 to 3.8 ppm, and the methylene (B1212753) protons are observed between 1.0 and 1.8 ppm. ncsu.edu The amide proton signal is found around 7.9 ppm. ncsu.eduresearchgate.net The disappearance of this amide proton peak after hydrolysis to poly(vinylamine) (PVAm) confirms the conversion. ncsu.edu
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For a copolymer of NVF and acrylic acid (PNVFAA), the carbon signals for the amide and carboxyl groups appear at approximately 163 ppm and 179 ppm, respectively. ncsu.edu The chemical structure of PNVF and its hydrolyzed forms have been confirmed using ¹³C NMR. bilkent.edu.trrsc.org Strong hydrogen bonds between grafted PNVF and organic micropollutants have also been demonstrated using ¹³C NMR spectroscopy. nih.gov
²H NMR: While less common, deuterium (B1214612) (²H) NMR can be used for specific labeling studies to investigate reaction mechanisms or polymer dynamics.
DOSY-NMR: Diffusion-Ordered Spectroscopy (DOSY-NMR) is employed to characterize complex polymer architectures, such as block copolymers. For instance, ¹H DOSY-NMR has been used to characterize poly(N-vinylpyrrolidone)-b-poly(this compound) (PVP-b-PNVF) diblock copolymers, confirming the successful synthesis of these structures. nih.govrsc.orgd-nb.info
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and its Polymers
| Compound/Polymer | Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|---|
| N-n-hexyl-N-vinylformamide | ¹H | 8.31 | Formyl proton (major rotamer) | google.com |
| N-n-hexyl-N-vinylformamide | ¹H | 8.14 | Formyl proton (minor rotamer) | google.com |
| Poly(this compound) (PNVF) | ¹H | 7.9 | Amide proton | ncsu.edu |
| Poly(this compound) (PNVF) | ¹H | 3.4 - 3.8 | Methyne protons | ncsu.edu |
| Poly(this compound) (PNVF) | ¹H | 1.0 - 1.8 | Methylene protons | ncsu.edu |
| P(NVF-co-AA) | ¹³C | 163 | Amide carbon | ncsu.edu |
| P(NVF-co-AA) | ¹³C | 179 | Carboxyl carbon | ncsu.edu |
FTIR spectroscopy is a widely used technique to identify functional groups present in the monomer and polymer.
This compound (Monomer): The FTIR spectrum of the NVF monomer displays characteristic absorption bands. These include peaks for the vinyl group (around 1666 cm⁻¹), the C=O stretching of the amide group (around 1638 cm⁻¹), and N-H bending of the amide group (around 1509 cm⁻¹). bilkent.edu.tr
Poly(this compound) (Polymer): Upon polymerization, the peak corresponding to the vinyl group disappears from the spectrum, confirming the conversion of the monomer to the polymer. google.combilkent.edu.tr The spectrum of PNVF shows a strong C=O stretching band at approximately 1650-1670 cm⁻¹. researchgate.netbilkent.edu.tr An adsorption peak between 1570 and 1515 cm⁻¹ is attributed to N-H bending vibrations of the amide bond, and peaks around 1400 cm⁻¹ are due to C-N stretching vibrations. myu-group.co.jp The structure of PNVF and its copolymers has been routinely confirmed by FTIR analysis. bilkent.edu.trresearchgate.netsci-hub.senih.gov
Table 2: Key FTIR Absorption Bands for NVF and PNVF
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| NVF Monomer | 1666 | Vinyl group | bilkent.edu.tr |
| NVF Monomer | 1638 | C=O stretching (Amide I) | bilkent.edu.tr |
| NVF Monomer | 1509 | N-H bending (Amide II) | bilkent.edu.tr |
| PNVF Polymer | 1650-1670 | C=O stretching (Amide I) | researchgate.netbilkent.edu.tr |
| PNVF Polymer | 1515-1570 | N-H bending (Amide II) | myu-group.co.jp |
| PNVF Polymer | ~1400 | C-N stretching | myu-group.co.jp |
Mass spectrometry techniques are invaluable for determining the molecular weight and confirming the structure of polymers, particularly for verifying end-group fidelity in controlled polymerization processes.
MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): This technique has been successfully used to confirm the high end-group fidelity of PNVF synthesized via photo-iniferter reversible addition-fragmentation chain transfer (PI-RAFT) polymerization. nih.govd-nb.info In one study, the MALDI-TOF-MS spectrum of a low molar mass PNVF revealed two distinct populations, confirming the nature of the end-groups. d-nb.info
ESI-TOF-MS (Electrospray Ionization Time-of-Flight Mass Spectrometry): Similar to MALDI-TOF, ESI-TOF-MS is used to verify the chain-end fidelity of PNVF. rsc.org It has been instrumental in confirming the successful synthesis of PNVFs with predetermined molar masses and narrow distributions prepared by RAFT polymerization. nih.govd-nb.info
Fourier Transform Infrared (FTIR) Spectroscopy
Chromatographic and Fractionation Techniques
These methods are essential for determining the molecular weight distribution (MWD) and separating polymer chains based on their size.
GPC, also known as SEC, is a standard technique for measuring the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI or MWD) of polymers. shimadzu.com
The molecular weight of PNVF and its copolymers is routinely determined by GPC/SEC. researchgate.netitu.edu.trgoogleapis.com For instance, a high molecular weight PNVF synthesized for biomedical applications was found to have a weight-average molecular weight of 4.5 × 10⁶ Da with a PDI of 1.4 after dialysis. acs.org In another study, the number and weight average molecular weights of a PNVF sample were determined by SEC to be 10,750 g/mol and 31,500 g/mol , respectively, with a dispersity of 2.93. bilkent.edu.tr
However, a significant challenge in the SEC analysis of PNVF is the potential for anomalous elution due to interactions between the polymer chains and the column's stationary phase. researchgate.netresearchgate.net These interactions can lead to misleading results for molecular weight and size. researchgate.net
AF4 is a separation technique that overcomes some of the limitations of SEC, particularly the polymer-column interactions. It separates macromolecules based on their diffusion coefficients in a carrier liquid under a perpendicular force field. nih.gov Coupling AF4 with multi-angle light scattering (MALS) and refractive index (RI) detectors allows for the accurate determination of absolute molecular weight and radius of gyration without the need for column calibration. uwb.edu.pl
AF4-MALS/RI has been shown to be a more reliable method for the characterization of PNVF compared to SEC, as it avoids the enthalpic interactions with a stationary phase. researchgate.netresearchgate.net Studies have successfully used this technique to characterize PNVF and its block copolymers. nih.govrsc.orgd-nb.inforesearchgate.net The analysis of PNVF by both SEC and AF4 helps to identify and understand the anomalous effects that can occur during SEC separation. researchgate.netresearchgate.net For example, a study comparing SEC/MALS and AF4/MALS for PNVF characterization highlighted the strong tendency of the polymer to interact with SEC columns. researchgate.net
Table 3: Comparison of Characterization Techniques for PNVF Molecular Weight
| Technique | Principle | Advantages for PNVF | Disadvantages for PNVF | Reference |
|---|---|---|---|---|
| GPC/SEC | Separation based on hydrodynamic volume via porous stationary phase. uva.nl | Widely available; provides Mn, Mw, and PDI. shimadzu.com | Prone to anomalous elution due to polymer-column interactions, leading to inaccurate results. researchgate.netresearchgate.net | bilkent.edu.tritu.edu.tracs.org |
| AF4-MALS/RI | Separation based on diffusion in a channel under a cross-flow field. nih.gov | Avoids polymer-stationary phase interactions; provides absolute molecular weight and size information. researchgate.netresearchgate.net | Less common than GPC/SEC; can be more complex to operate. | nih.govrsc.orgresearchgate.netresearchgate.net |
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Thermal Analysis of this compound Polymers
Thermal analysis techniques are crucial for determining the operational limits and processing conditions for polymeric materials. setaramsolutions.com Thermogravimetric Analysis (TGA), in particular, measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is primarily used to evaluate the thermal stability of materials, identifying the temperatures at which decomposition and mass loss occur. setaramsolutions.com
Thermogravimetric Analysis (TGA) of poly(this compound) (PNVF) reveals its thermal degradation behavior, which is essential for understanding its stability during thermal processing, such as the heat treatment used to form PNVF hydrogels. researchgate.net Studies show that PNVF is thermally stable up to approximately 180-199°C, after which degradation begins. bilkent.edu.tr
The thermal decomposition of PNVF typically occurs in distinct stages. One investigation identified a two-step degradation process under a nitrogen atmosphere. bilkent.edu.tr The initial, less significant weight loss occurs below 100°C and is attributed to the evaporation of absorbed moisture. The primary decomposition begins between 199°C and 236°C, resulting in a weight loss of about 31.9%. bilkent.edu.tr This is followed by a second, more significant degradation stage that continues up to 615°C, leading to a total weight loss of 95.2%, leaving a small percentage of residue. bilkent.edu.tr The analysis is typically conducted at a constant heating rate, for example, 10°C/min, under an inert nitrogen flow. bilkent.edu.trmdpi.com
The thermal stability of PNVF is compared with its hydrolyzed form, poly(vinylamine) (PVAm), which exhibits a different, three-stage degradation profile. bilkent.edu.tr This difference in thermal behavior underscores the chemical transformation that occurs during hydrolysis.
Table 1: TGA Decomposition Stages of Poly(this compound)
| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Description |
|---|---|---|---|
| Initial Loss | < 100 | Variable | Loss of absorbed moisture. |
| Stage 1 | 199 - 236 | 31.9 | Onset of primary thermal degradation. bilkent.edu.tr |
| Stage 2 | 250 - 615 | 95.2 (cumulative) | Main polymer chain decomposition. bilkent.edu.tr |
Morphological and Structural Analysis of Poly(this compound) Materials
The performance of polymer materials, especially in applications like hydrogels, is intrinsically linked to their morphology. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and internal structure of these materials at the micro- and nanoscale. For hydrogels, which are rich in water, sample preparation is critical and often involves cryo-preparation and freeze-drying to preserve the porous structure without artifacts. mdpi.com
SEM analysis of hydrogels based on poly(this compound) provides detailed insights into their porous architecture, which is fundamental for applications in areas such as drug delivery and tissue engineering. researchgate.netacs.org The morphology of these hydrogels can be tailored by adjusting their chemical composition.
For instance, in copolymers of this compound (NVF) and acrylamide (B121943) (AAm), the surface morphology changes significantly with the concentration of NVF. researchgate.net Pure poly(acrylamide) hydrogels tend to have a smooth surface. However, the incorporation of NVF introduces a rougher surface and increases microporosity. researchgate.net This increased roughness is correlated with enhanced internetwork interactions and a higher crosslinking ability attributed to the NVF units. researchgate.net
In composite hydrogels, where PNVF microgels are dispersed within another polymer matrix, SEM images of freeze-dried samples reveal highly porous structures. acs.org The pore size within these composite gels is directly influenced by the concentration of the PNVF microgels; as the PNVF microgel content increases, the average pore size of the freeze-dried gel also increases. acs.org This suggests that the PNVF microgels disrupt the packing of the matrix polymer, leading to a more open structure. acs.org SEM has also been used to determine the size of collapsed PNVF microgel particles, with diameters observed in the range of several hundred to over a thousand nanometers. acs.org
Table 2: Morphological Features of PNVF-based Hydrogels Observed by SEM
| Hydrogel System | Key Morphological Findings | Influence of NVF | Reference |
|---|---|---|---|
| Poly(NVF-co-AAm) | Microporous structure with a rough surface. | Increased NVF content leads to increased surface roughness and porosity. | researchgate.net |
| Composite DX MGs with NVF | Porous morphology after freeze-drying. | Pore size increases as the concentration of NVF microgels increases. | acs.org |
| P(AA-co-NVF) Microgels | Spherical microgel particles. | Provides the structural basis for subsequent hydrolysis to P(AA-co-VAm). | mdpi.com |
| PVAm particles (from PNVF) | Spherical particles. | The precursor PNVF determines the backbone for the final amine-functionalized particles. | bilkent.edu.tr |
Computational Chemistry Studies
Computational chemistry offers powerful tools to investigate materials at the atomic and molecular levels, providing insights that can be difficult to obtain through experimental methods alone. Quantum chemical calculations can elucidate the electronic structure, stability, and reactivity of monomers, while molecular dynamics simulations can predict the macroscopic properties of polymer systems by modeling their collective atomic motions. mdpi.comchemrxiv.org
Quantum chemical calculations have been instrumental in understanding the fundamental properties of the this compound (NVF) monomer. These studies, often performed in conjunction with experimental techniques like microwave spectroscopy, provide a detailed picture of the monomer's conformational preferences and reactivity. nih.gov
High-level quantum chemical calculations, using methods such as B3LYP and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with correlation-consistent basis sets (e.g., cc-pVTZ), have been employed to study NVF. nih.gov These calculations have confirmed that NVF exists as two stable planar conformers: cis and trans, defined by the arrangement of the H-N-C=O atomic chain. nih.gov The C-C-N-C chain is antiperiplanar (dihedral angle of ~180°) in both stable forms. nih.gov The calculations correctly predict these planar structures and provide excellent agreement with experimental rotational constants. nih.gov It is estimated that any other non-planar conformers are significantly higher in energy (at least 4 kJ/mol), making them unlikely to be present at room temperature. nih.gov
Quantum chemistry has also been used to investigate the reactivity of NVF, particularly its tautomeric equilibrium with N-formylacetimine. Calculations show the energy difference between the most stable conformers of the two tautomers is approximately 2.8 kcal/mol, with NVF being the more stable species. cmu.edu This indicates that at equilibrium, the concentration of the imine tautomer is negligible. cmu.edu
Table 3: Calculated Properties of this compound Conformers
| Property | cis-NVF | trans-NVF | Method | Reference |
|---|---|---|---|---|
| Relative Energy | 0 kJ/mol (more stable) | 1.1(7) kJ/mol | Relative Intensity Measurements & QC | nih.govresearchgate.net |
| Planarity | Planar | Planar | CCSD(T)/cc-pVTZ | nih.gov |
| Total Dipole Moment (μ) | 3.06(2) D | 3.59(5) D | Stark Effect Measurements | nih.gov |
| Tautomer Energy Difference (NVF vs. N-formylacetimine) | 2.8 kcal/mol lower | - | Quantum Chemical Calculation | cmu.edu |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing a bridge between molecular structure and macroscopic properties. nih.govarxiv.org For poly(this compound) (PNVF) and its derivatives, MD simulations offer insights into chain conformation, interactions with solvents and other molecules, and the structure of hydrated polymer systems. researchgate.netresearchgate.net
Atomistic MD simulations have been extensively used to study poly(vinylamine) (PVAm), the hydrolyzed form of PNVF, in aqueous solutions. researchgate.net These simulations, which explicitly model water molecules and counter-ions, can capture complex behaviors such as the non-monotonic change in the polymer's radius of gyration as a function of the degree of protonation (ionization). researchgate.net The simulations reveal that this behavior arises from a complex interplay between intramolecular hydrogen bonding, electrostatic repulsion, and the cooperative solvation structure of the polymer chain, water, and counter-ions. researchgate.net Such studies typically employ force fields like GROMOS, which may be modified to accurately represent the specific interactions of the system. researchgate.net
While direct MD simulation studies focused solely on PNVF are less common in the literature, related research confirms their application. Coarse-grained MD simulations have been used to investigate the interactions between PNVF and surfactants like sodium dodecyl sulfate. core.ac.uk Furthermore, combined Grand Canonical Monte Carlo (GCMC) and MD simulations have been applied to PNVF-containing copolymers to predict properties like water sorption. osti.gov These computational approaches are vital for designing and understanding PNVF-based materials for applications where interactions in an aqueous or complex environment are critical.
Advanced Applications of Poly N Vinylformamide and Its Derivatives
Biomedical and Pharmaceutical Applications
PNVF-based materials are particularly promising in the biomedical and pharmaceutical arenas due to their low toxicity and ability to form hydrogels that can mimic the natural extracellular matrix. researchgate.netnih.govresearchgate.net These characteristics make them suitable for direct use in the body for applications like controlled drug release and tissue engineering.
Drug Delivery Systems: Hydrogels and Nanogels for Controlled Release
Hydrogels and nanogels formulated from PNVF and its copolymers are at the forefront of research for creating sophisticated drug delivery vehicles. researchnester.com These systems can be designed to release therapeutic agents in a controlled manner in response to specific physiological triggers. acumenresearchandconsulting.commdpi.com The hydrophilic nature of PNVF makes it especially suitable for encapsulating and delivering proteins and other biological drugs. acs.org
A key area of development is pH-sensitive hydrogels, which can change their structure and swelling behavior in response to changes in the acidity of their environment. mdpi.comresearchgate.net This property is particularly useful for targeted drug delivery to specific sites in the body, such as acidic tumor environments or different compartments of the gastrointestinal tract. researchgate.netmdpi.com
Researchers have developed polyampholyte microgels of poly(acrylic acid-co-vinylamine) (P(AA-co-VAm)) by first polymerizing acrylic acid and N-vinylformamide (NVF), followed by the hydrolysis of the PNVF component. mdpi.comnih.gov These microgels exhibit significant pH-sensitivity. mdpi.comnih.gov At moderate pH levels, the microgel dispersion undergoes a reversible fluid-gel transition, allowing it to be injected as a liquid and then form a stable hydrogel at the target site, enabling sustained drug release. mdpi.comnih.gov
Another approach involves creating acid-labile PNVF nanogels using a ketal-containing cross-linker. acs.orgresearchgate.net These nanogels show dramatically different dissolution rates depending on the pH. For instance, nanogels with a specific monomer-to-cross-linker ratio had a dissolution half-life of just 90 minutes at a slightly acidic pH of 5.8, compared to 57 hours at a neutral pH of 7.4. researchgate.netacs.org This sharp response to minor pH changes highlights their potential for delivering drugs to acidic tissues or intracellular vesicles. researchgate.netacs.org
Table 1: pH-Dependent Drug Release from PNVF-Based Hydrogels
| Hydrogel System | pH | Release Profile | Finding | Citation |
|---|---|---|---|---|
| P(AA-co-VAm) Microgels | 6.0 | Faster Release | Lower stability and easier erosion of the hydrogel near the lower boundary of the fluid-gel transition. | mdpi.com |
| P(AA-co-VAm) Microgels | 7.4, 8.4 | Sustained Release | Higher stability of the hydrogel leads to long-term drug release. | mdpi.com |
| Lysozyme-loaded PNVF Nanogels | 5.8 | ~95% release in 200 min | Rapid release in a slightly acidic environment. | acs.orgresearchgate.net |
| Lysozyme-loaded PNVF Nanogels | 7.4 | ~15% release in 200 min | Minimal release at neutral pH, indicating high stability. | acs.orgresearchgate.net |
PNVF nanogels are particularly well-suited for encapsulating protein-based therapeutics. acs.orgmdpi.com The polymerization process can be conducted at low temperatures (e.g., 35 °C), which is crucial for preserving the structure and function of temperature-sensitive proteins like lysozyme (B549824). acs.orgmdpi.com
The primary release mechanism from these acid-labile nanogels is the cleavage of the cross-links in an acidic environment, leading to the dissolution of the nanogel and the release of the encapsulated protein. researchgate.netmdpi.com The efficiency of protein encapsulation is influenced by the formulation, particularly the ratio of monomer to cross-linker. acs.orgmdpi.com In one study, optimal conditions resulted in a 60% encapsulation efficiency for lysozyme. researchgate.netacs.org Importantly, the released lysozyme retained approximately 50% of its original activity, demonstrating the gentle nature of the encapsulation and release process. researchgate.netacs.org
Table 2: Research Findings on PNVF-Based Protein Encapsulation
| Parameter | Finding | Citation |
|---|---|---|
| Model Protein | Lysozyme | acs.org |
| Encapsulation Method | Inverse emulsion polymerization at 35 °C | acs.org |
| Encapsulation Efficiency | ~60% (optimal conditions) | researchgate.netacs.org |
| Release Trigger | Low pH (e.g., 5.8) | acs.orgresearchgate.net |
| Bioactivity of Released Protein | ~50% of original activity retained | researchgate.netacs.org |
pH-Sensitive Poly(this compound) Hydrogels
Tissue Engineering and Regenerative Medicine Scaffolds
PNVF-based hydrogels are actively being explored for their use in tissue engineering and regenerative medicine. researchgate.netresearchgate.net Their ability to mimic the natural extracellular matrix makes them excellent candidates for scaffolds that support cell growth and tissue repair. researchgate.netresearchgate.net
A significant application is the development of injectable hydrogels for augmenting or repairing soft tissues, such as the nucleus pulposus of the spinal intervertebral disk. nih.govnih.govresearchgate.net A key requirement for these materials is that their mechanical properties, specifically their modulus, closely match that of the target tissue. nih.govnih.gov
Researchers have created composite injectable hydrogels by combining hydrophilic, non-ionic PNVF microgels with pH-responsive microgels. nih.govnih.govacs.org This approach allows for the tuning of the hydrogel's mechanical properties by varying the concentration of the PNVF microgels. nih.govnih.govacs.org These systems can be injected through a fine-gauge needle and form a stable gel at body temperature, providing a minimally invasive method for tissue repair. nih.govresearchgate.net By adjusting the composition, the gel's modulus can be matched to that of human nucleus pulposus tissue, which is a critical factor for successful augmentation. nih.govnih.gov
A fundamental requirement for any material used in biomedical applications is its biocompatibility. bilkent.edu.tr PNVF is noted for its low toxicity and favorable biocompatibility. researchgate.netnih.govacs.org Studies have shown that PNVF and its derivatives exhibit low cytotoxicity. nih.govnih.govresearchgate.net
For instance, injectable composite hydrogels containing PNVF microgels were found to have low cytotoxicity, making them suitable for applications involving direct contact with cells and tissues. nih.govnih.govresearchgate.net In another study, copolymer films of N-Vinylbenzamide and this compound were investigated, and the results indicated that these poly(N-vinylamide) derivatives were biocompatible. nii.ac.jp In vitro hemolysis assays, which test for blood compatibility, showed that poly(vinyl amine) particles derived from PNVF induced minimal hemolysis, especially at concentrations below 0.1 mg/mL, suggesting they are safe for blood-contacting applications. bilkent.edu.tr
Table 3: Summary of Biocompatibility and Cytotoxicity Findings for PNVF Derivatives
| Material | Study Type | Result | Conclusion | Citation |
|---|---|---|---|---|
| Injectable composite DX MGs with PNVF | Cytotoxicity Assay | Low cytotoxicity observed. | The system is a potential candidate for minimally invasive intervertebral disk augmentation. | nih.govnih.govresearchgate.net |
| Poly(N-vinylbenzamide-co-N-vinylformamide) films | Cell Toxicity Assay | Showed biocompatibility regardless of cationic ratio. | Poly(N-vinylamide) derivatives are promising biocompatible materials. | nii.ac.jp |
| Poly(vinyl amine) particles (from PNVF) | In vitro Hemolysis Assay | Hemolysis ratio of 1.0 ± 0.1% at 0.1 mg/mL. | Can be used at > 0.1 mg/mL in blood contacting applications. | bilkent.edu.tr |
| High Molecular Weight PNVF | Pilot in vivo study | Acceptable biocompatibility and hemodynamic effectiveness. | A candidate for potential clinical use as a drag-reducing polymer. | nih.govacs.org |
Injectable Hydrogels for Soft Tissue Augmentation
Drag-Reducing Polymers for Hemodynamic Applications
Poly(this compound) (PNVF) has been identified as a promising drag-reducing polymer (DRP) for potential biomedical applications. researchgate.netnih.gov Water-soluble DRPs, when injected intravenously at nanomolar concentrations, have demonstrated the ability to significantly increase blood flow, tissue perfusion, and tissue oxygenation in various animal models. nih.gov The primary factor defining the potential of these polymers to positively affect blood circulation is their ability to reduce turbulent flow drag. nih.govacs.org
A study utilizing PNVF with a molecular weight of 4.5 x 10⁶ Da demonstrated its effectiveness as a DRP. researchgate.netnih.gov This high molecular weight PNVF was shown to significantly decrease resistance in turbulent pipe flow. acs.org The research suggests that PNVF's acceptable biocompatibility and hemodynamic effectiveness make it a candidate for potential clinical use. researchgate.netnih.gov
Interactive Data Table: Hemodynamic Effects of PNVF
| Parameter | Observation | Source(s) |
|---|---|---|
| Vascular Resistance | Intravenous injection of PNVF reduced vascular resistance in healthy rats. | researchgate.netscielo.br |
| Tissue Perfusion | Infusion of DRP solutions, including PNVF, significantly improved tissue perfusion and oxygenation. | researchgate.netnih.govscielo.br |
| Blood Flow | Water-soluble DRPs at nanomolar concentrations significantly increase blood flow. | nih.gov |
A significant challenge for many drag-reducing polymers, such as poly(ethylene oxide) (PEO), is their rapid mechanical degradation when subjected to high shear stresses found in the vascular system or turbulent flow. acs.orgmdpi.com Mechanical degradation is the process where mechanical stresses impart the necessary activation energy to cause polymer chain scission, leading to a loss of drag-reducing effectiveness. pitt.edu
Poly(this compound) has demonstrated significantly slower mechanical degradation compared to PEO. researchgate.netnih.govacs.org This superior resistance to degradation means that PNVF can maintain its drag-reducing properties for a longer duration under physiological flow conditions. researchgate.netpitt.edu The presence of particles, such as red blood cells, in flowing DRP solutions can accelerate the degradation rate of polymers like PEO. pitt.edu However, PNVF's inherent stability makes it a more robust candidate for hemodynamic applications where it will be exposed to blood components and variable flow-induced stresses. researchgate.netpitt.edu
Interactive Data Table: PNVF Degradation Comparison
| Polymer | Mechanical Degradation Rate | Key Finding | Source(s) |
|---|---|---|---|
| Poly(this compound) (PNVF) | Much slower than PEO. | More resistant to degradation in turbulent flow. | researchgate.netnih.govacs.orgpitt.edu |
| Poly(ethylene oxide) (PEO) | Rapid degradation under high shear stress. | Less stable for prolonged hemodynamic applications. | acs.orgmdpi.com |
Effect on Blood Flow and Tissue Perfusion
Antimicrobial and Antibacterial Applications of Poly(vinylamine) Derivatives
Poly(vinylamine) (PVAm), the hydrolyzed derivative of PNVF, and its modified forms have shown significant potential as antimicrobial and antibacterial agents. mdpi.combilkent.edu.tr The high density of primary amine groups along the polymer backbone gives PVAm a cationic nature, which is crucial for its antimicrobial activity. mdpi.compolysciences.com These cationic polymers can interact with the negatively charged components of bacterial cell membranes, leading to cell wall destabilization and subsequent cell death. rsc.orgrsc.org
Studies have demonstrated that PVAm and its derivatives are effective against a range of bacteria, including both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) species, as well as fungi like C. albicans. bilkent.edu.trrsc.org The antimicrobial efficacy can be tuned by modifying the polymer structure. For instance, functionalizing PVAm with zwitterionic sulfobetaine (B10348) side chains can create surfaces that are both antimicrobial and resistant to protein and bacterial adhesion. rsc.org Research has indicated that structures with primary amine groups, like those abundant in PVAm, exhibit high antimicrobial activity. bilkent.edu.tr Furthermore, PVAm has been shown to exert an antimicrobial effect against odor-causing bacteria on the skin, such as S. epidermidis and C. mucifaciens. google.com
Gene Delivery and Transfection
The cationic nature of poly(vinylamine) also makes it a promising non-viral vector for gene delivery. polysciences.comacs.org Polymeric carriers are a focus of gene therapy research due to their potential for low immunogenicity and the ability to be modified for targeted delivery. mcmaster.ca PVAm can form complexes, known as polyplexes, with negatively charged nucleic acids like plasmid DNA (pDNA) and various forms of RNA (siRNA, miRNA). acs.orgacs.org
A key challenge in gene delivery is achieving high transfection efficiency with low cytotoxicity. acs.org Studies have shown that PVAm can achieve high levels of gene transfection in various cell types, including normal, tumor, and stem cells, with surprisingly low toxicity compared to the "gold standard" polymer, polyethyleneimine (PEI). acs.orgmcmaster.ca The molecular weight of the PVAm and the degree of amine group availability have been found to significantly impact transfection levels. acs.org For instance, cationic polymers with short side chains, such as PVAm, tend to form small, stable complexes with DNA that are resistant to destabilization. acs.org These characteristics highlight the potential of PVAm as an effective and safer alternative for gene therapy applications. acs.orgmcmaster.ca
Environmental and Industrial Applications
Poly(this compound) and its derivative, poly(vinylamine), are widely utilized in environmental applications, particularly in water treatment. acumenresearchandconsulting.comconsegicbusinessintelligence.com Their high water solubility and cationic nature make them highly effective as flocculants and coagulants in both municipal and industrial wastewater treatment processes. consegicbusinessintelligence.comgoogle.comastuteanalytica.com
As flocculants, these polymers help in the removal of suspended particles, organic matter, and other contaminants from water. consegicbusinessintelligence.comastuteanalytica.com The cationic amine groups on the PVAm backbone can effectively neutralize and bridge negatively charged colloidal particles present in wastewater, causing them to aggregate into larger flocs that can be easily separated through sedimentation or filtration. polysciences.comgoogle.com The demand for these polymers is growing due to tightening environmental regulations and the increasing need for advanced water treatment solutions to address water scarcity and contamination. acumenresearchandconsulting.comconsegicbusinessintelligence.com High molecular weight PNVF and PVAm are particularly useful as flocculants, retention agents, and thickeners in water treatment and papermaking. google.com
Interactive Data Table: PNVF/PVAm in Water Treatment
| Application | Function | Mechanism | Source(s) |
|---|---|---|---|
| Wastewater Treatment | Flocculant / Coagulant | Neutralizes and bridges suspended particles for removal. | consegicbusinessintelligence.comgoogle.comastuteanalytica.com |
| Industrial & Municipal Water | Purification Agent | Removes suspended solids, organic matter, and heavy metals. | consegicbusinessintelligence.com |
| Papermaking | Retention Aid | Improves retention of fine particles and fillers. | google.com |
Adhesion and Substantivity to Surfaces (e.g., Cellulosics, Metals, Glass)
The ability of Poly(this compound) copolymers, particularly Poly(vinylamine), to adhere to various surfaces is a key attribute for many industrial applications. This substantivity is driven by a combination of electrostatic interactions, covalent bonding, and hydrogen bonding, depending on the substrate and the polymer's properties.
Adhesion to Cellulosics: PVAm demonstrates strong adhesion to cellulosic surfaces, which is critical in the papermaking and wood composite industries. researchgate.netncsu.edu The adhesion mechanism is twofold. Firstly, an electrostatic attraction occurs between the positively charged protonated amine groups on the PVAm backbone and the negatively charged carboxyl groups naturally present on cellulose (B213188) surfaces. Secondly, covalent bonds, such as aminal and imine linkages, can form between the amine groups of PVAm and aldehyde groups on oxidized cellulose. researchgate.net Research on regenerated cellulose films has shown that the resulting adhesion is strong and largely independent of drying temperature (from 23 to 110°C) and the molecular weight of PVAm (ranging from 34,000 to 1,500,000 Da). researchgate.net Studies on wood veneers have also confirmed that PVAm adsorption leads to a more hydrophobic surface, which improves compatibility between polar wood and non-polar polymers like bio-polyethylene in composite materials. ncsu.edu The degree of adhesion is influenced by the amine content of the polymer and the pH of the solution, which affects the charge density along the polymer chain. researchgate.netncsu.edu
Adhesion to Glass: The interaction between PVAm and glass surfaces has been measured using surface force apparatus. acs.org As with cellulose, the primary interaction is the electrostatic attraction between the cationic polymer and the negatively charged glass surface in aqueous solutions. Upon adsorption, the polymer can overcompensate for the negative surface charge, leading to a long-range electrostatic repulsion between surfaces coated with the polymer. acs.org The extent of this charge overcompensation increases with higher polyelectrolyte concentration and greater ionic strength of the solution. acs.org
Functional Coatings and Membrane Technologies
The film-forming ability and chemical reactivity of PNVF and its derivatives make them excellent candidates for creating functional coatings and advanced membranes. westernmarketresearch.com
Functional Coatings: PNVF-based polymers are used as coating components for specialty papers, such as those for ink-jet printing. google.com These coatings improve ink receptivity and print quality. In the biomedical field, the low toxicity and biocompatibility of PNVF allow for its use in creating biocompatible coatings for medical devices. westernmarketresearch.com Copolymers of this compound are also employed in cosmetic formulations, where they act as film-forming agents in hair styling products and provide adhesive properties in makeup. consegicbusinessintelligence.com
Membrane Technologies: Poly(vinylamine) is particularly significant in membrane technology due to its high density of primary amine groups, which can act as fixed-site carriers for facilitated transport. rsc.org This property is exploited in membranes for gas separation, especially for capturing carbon dioxide (CO2). rsc.orgmdpi.com PVAm-based membranes demonstrate high selectivity for CO2 because the amine groups reversibly react with the acidic CO2 molecules, enhancing their transport across the membrane relative to other gases like nitrogen. rsc.orgmdpi.com To improve mechanical stability, especially in humid conditions, PVAm is often crosslinked or combined with nanofillers like graphene to create robust mixed matrix membranes. mdpi.com These polymers are also being explored for membrane filtration technologies aimed at removing various pollutants from water. consegicbusinessintelligence.com For instance, photoinitiated polymerization of this compound and acrylic acid can be used to create biocompatible layers on membranes for gas permeability applications. acs.org
Metal Ion Recovery and Gas Capture
The high concentration of functional amine groups in PVAm and its derivatives makes them highly effective for environmental remediation applications, including the capture of heavy metal ions and acid gases. rsc.orgbilkent.edu.tr
Metal Ion Recovery: PVAm and related polymers act as powerful chelating agents for heavy metal ions. The primary amine groups can form stable complexes with various metal ions, removing them from aqueous solutions. bilkent.edu.tr This has been demonstrated for ions such as copper (Cu²+), nickel (Ni²+), chromium (Cr³+), and silver (Ag+). rug.nl The efficiency of metal ion capture depends on factors like pH, temperature, and contact time. rsc.orgrug.nl For example, in studies with PVAm-based PolyHIPE foams, a high loading of primary amine groups (up to 10 mmol per gram) was achieved, leading to significant metal absorption capacity. rsc.org In one experiment, 36% of the available amine groups in the foam were involved in the chelation of Cu²+ ions. rsc.org
| Adsorbent Material | Target Ion | Adsorption Capacity | Reference |
| PVAm-based PolyHIPE | Cu²+ | High (36% amine involvement) | rsc.org |
| Polyketone-DAP Resin | Ni²+ | 0.75 mmol/g (at 22°C) | rug.nl |
| Amidoxime-grafted PE | Pb²+ | High (Graft-dependent) | nih.gov |
Gas Capture: PVAm is a leading candidate polymer for CO2 capture membranes due to its high amine density, which surpasses that of other polymers like polyallylamine and polyethyleneimine. rsc.org The capture mechanism involves a reversible reaction between CO2 and the amine groups. In the presence of water, primary amines react with CO2 to form carbamates, a process that effectively sequesters the gas. rsc.org This reactivity leads to membranes with high CO2 permeability and selectivity, which are crucial for separating CO2 from industrial flue gas streams. rsc.orgmdpi.com Novel materials like PVAm PolyHIPEs are also being explored for gas capture applications due to their high surface area and dense amine functionalization. rsc.org
Papermaking Additives
Polymers derived from this compound, especially partially or fully hydrolyzed PVAm, are important functional additives in the paper industry. consegicbusinessintelligence.commdpi.com They are primarily used to enhance the wet and dry strength of paper and as retention aids. mcmaster.capreprints.org
When added to the pulp slurry, the cationic PVAm adsorbs onto the anionic cellulose fibers. mdpi.com This adsorption helps in several ways:
Wet Strength: Unlike many conventional wet-strength resins that rely on forming extensive crosslinked networks, PVAm imparts wet strength through a combination of strong adhesion to the fibers and the formation of a protective network that resists the effects of water. mdpi.compreprints.org This mechanism involves both electrostatic attraction and the potential for covalent bond formation with the cellulose. researchgate.net
Retention Aid: As a cationic polyelectrolyte, PVAm neutralizes negative charges on fibers and fillers (like clay and titanium dioxide), causing them to flocculate and be better retained in the paper sheet during formation. consegicbusinessintelligence.commcmaster.ca This improves efficiency and reduces waste in the papermaking process. consegicbusinessintelligence.com
| Polymer Additive (0.5 wt%) | Property Change (Recycled Cardboard) | Reference |
| PVOH/ABAA (Amine-functional PVA) | Significant increase in Wet Tensile Index | epo.org |
| PVOH/ABAA (Amine-functional PVA) | Significant increase in Dry Tensile Index | epo.org |
| P(VAm-co-NaAA) | Increased tensile strength and folding endurance | ncsu.edu |
Novel Materials and Architectures
The polymerization of this compound serves as a gateway to creating advanced polymer structures with tailored properties, including highly porous foams and complex interpenetrating networks.
Poly(vinylamine) PolyHIPEs (Polymerized High Internal Phase Emulsions)
PolyHIPEs are lightweight, highly porous materials created by polymerizing a monomer in the continuous phase of a high internal phase emulsion (an emulsion with over 74% internal phase volume). rsc.orgresearchgate.net A novel strategy has been developed to create Poly(vinylamine) (PVAm) PolyHIPEs. rsc.orgrsc.org
The process involves two main steps:
PNVF PolyHIPE Synthesis: this compound (NVF) is polymerized as the continuous phase of an emulsion, forming a crosslinked PNVF PolyHIPE. This initial structure has its reactive amine groups protected as formamides. rsc.org
Hydrolysis: The PNVF PolyHIPE is then treated with a base to hydrolyze the formamide (B127407) groups, converting them into primary amine groups. rsc.orgrsc.org
This post-polymerization functionalization yields a PVAm PolyHIPE with an exceptionally high density of primary amine groups (up to 10 mmol/g) while preserving the material's characteristic open-porous and interconnected foam-like morphology. rsc.orgrsc.org These materials exhibit pH-responsive swelling and are highly effective for applications like metal ion capture, demonstrating their potential as high-capacity organic foams. rsc.org
| Property | Value/Description | Reference |
| Synthesis Method | Emulsion templating of PNVF followed by hydrolysis | rsc.orgrsc.org |
| Morphology | Open-porous, 3D interconnected foam | rsc.org |
| Amine Group Loading | Up to 10 mmol per gram of polyHIPE | rsc.orgrsc.org |
| Key Applications | Metal ion recovery, gas capture, catalysis | rsc.org |
Interpenetrating Polymer Networks (IPNs) of Poly(this compound)
An interpenetrating polymer network (IPN) is a material composed of two or more crosslinked polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. cyu.fr PNVF is an excellent candidate for creating novel IPNs due to its structural similarity to other common polymers like polyacrylamide (PAAm). mdpi.comresearchgate.net
A notable example involves creating a sequential IPN of PNVF and PAAm. mdpi.com The process begins by synthesizing a crosslinked network of the first polymer (e.g., PNVF). This network is then swollen with the monomers of the second polymer (e.g., acrylamide), which are subsequently polymerized and crosslinked in situ. mdpi.com The resulting neutral IPN is optically transparent, indicating good homogeneity. mdpi.comresearchgate.net
The true innovation comes from the hydrolysis of this IPN. mdpi.com
Basic hydrolysis converts the PNVF network into a cationic PVAm network (with amine groups, pKa ≈ 8.0).
Simultaneously, the PAAm network is hydrolyzed into an anionic poly(acrylic acid) (PAAc) network (with carboxylic acid groups, pKa ≈ 4.5). mdpi.com
This creates a polyelectrolyte IPN with both positive and negative charges within the same material. The resulting intermolecular ionic complexation between the two networks leads to hydrogels with significantly enhanced mechanical properties, such as toughness and failure stress, compared to the individual networks. mdpi.comresearchgate.net The properties of these IPNs, including their swelling and mechanical response, can be tuned by changing the pH of the surrounding solution. mdpi.com
| IPN System | Key Feature | Resulting Property | Reference |
| PVAm / PAAc (from PNVF / PAAm) | Intermolecular ionic complexation | Tough hydrogels | mdpi.comresearchgate.net |
| PVAm / PAAc (from PNVF / PAAm) | pH-responsive charge interaction | Tunable mechanical and swelling properties | mdpi.com |
| PDMA-ketone / PDMA-terpyridine | Orthogonal dynamic covalent and metal-ligand bonds | Tunable rheological properties | acs.org |
Ionomeric Complexation and Enhanced Mechanical Properties
A significant advancement in hydrogel technology involves the creation of tough materials through the hydrolysis of a neutral interpenetrating polymer network (IPN) of Poly(this compound) and Polyacrylamide (PAAm). mdpi.comresearchgate.net This process results in an IPN composed of Poly(vinylamine) (PVAm) and Poly(acrylic acid) (PAAc), which is capable of intermolecular ionic complexation. mdpi.comresearchgate.net The synthesis begins with the formation of a sequential IPN of the two neutral, isomeric polymers, PNVF and PAAm. These precursors are chosen for their similar chemical structures, which promotes homogeneity and minimizes phase separation upon hydrolysis. mdpi.com The resulting neutral IPNs are optically transparent, indicating a high degree of homogeneity at submicron length scales. mdpi.com
Upon hydrolysis in a basic solution, the formamide groups of PNVF convert to amine groups (forming PVAm), and the acrylamide (B121943) groups of PAAm convert to carboxylic acid groups (forming PAAc). mdpi.com At intermediate pH values (typically between 3 and 6), the positively charged amine groups of PVAm and the negatively charged carboxylate groups of PAAc interact to form strong ionic bonds. mdpi.comresearchgate.net This intermolecular charge complexation causes the hydrogel to collapse, leading to a significant decrease in swelling—by a factor of five or more. mdpi.comsemanticscholar.org
Crucially, this ionically complexed state exhibits substantially enhanced mechanical properties compared to the unhydrolyzed, neutral IPN or the swollen states at high or low pH where the ionic bonds are dissociated. mdpi.com Research has demonstrated an order of magnitude increase in toughness and significant improvements in failure stress and strain under compression. mdpi.com For instance, the failure stress of a hydrolyzed PAAc/PVAm IPN can increase from less than 1 MPa to approximately 15 MPa in its ionically complexed state. mdpi.com This remarkable enhancement is attributed to the ionic cross-links acting as reversible sacrificial bonds, which dissipate energy under stress. Furthermore, these materials show excellent resilience, with no loss of mechanical performance observed upon repeated compression cycles of over 95% strain. mdpi.com
Table 1: Mechanical Properties of Hydrolyzed Interpenetrating Polymer Networks (IPNs) at Different pH Values
| Hydrogel State | pH | Failure Stress (MPa) | Failure Strain (%) | Toughness (kJ/m³) |
|---|---|---|---|---|
| PAAc/PVAm IPN | ||||
| Uncomplexed (High pH) | 8 | < 1 | > 80 | ~163 |
| Complexed | 4 | ~15 | > 80 | ~900 |
| Uncomplexed (Low pH) | 2 | < 1 | > 80 | ~150 |
| PVAm/PAAc IPN | ||||
| Uncomplexed (High pH) | 8 | < 1 | > 80 | ~163 |
| Complexed | 4 | ~12 | > 80 | ~750 |
| Uncomplexed (Low pH) | 2 | < 1 | > 80 | ~150 |
Data sourced from studies on PNVF/PAAm derived IPNs. mdpi.comresearchgate.net
Core-Shell Nanoparticles Utilizing Poly(vinylamine)
The synthesis of amphiphilic core-shell nanoparticles is another advanced application leveraging Poly(vinylamine) (PVAm) derived from PNVF. researchgate.net These nanoparticles typically consist of a hydrophobic polymer core and a hydrophilic PVAm-based shell. researchgate.net A common synthesis route is surfactant-free graft copolymerization in an aqueous system. researchgate.net
The process begins with the synthesis of PVAm-based water-soluble polymers, which is achieved by the hydrolysis of polymers like Poly(this compound) or its copolymers under acidic conditions. researchgate.net This PVAm polymer is then used to initiate the graft polymerization of hydrophobic vinyl monomers, such as methyl methacrylate (B99206) (MMA) or n-butyl acrylate (B77674), to form the core. researchgate.netresearchgate.net The resulting nanoparticles are stable, highly mono-dispersed, and typically have diameters in the range of 100 to 300 nm. researchgate.net
Characterization using transmission electron microscopy (TEM) confirms a well-defined core-shell nanostructure, often revealing thick and "hairy" PVAm shells surrounding the hydrophobic core. researchgate.net The presence of the PVAm shell, with its primary amine groups, imparts a positive surface charge (cationic nature) to the nanoparticles, which can be confirmed by zeta-potential measurements. researchgate.net These amine groups on the surface are highly reactive and available for further functionalization, making these core-shell particles versatile for various applications. bilkent.edu.trresearchgate.net For example, a more densely crosslinked shell over a lightly crosslinked core can be created to improve mechanical properties. iupac.org
Table 2: Synthesis and Characteristics of PVAm-Based Core-Shell Nanoparticles
| Core Monomer | Shell Polymer | Synthesis Method | Initiator | Particle Size (nm) | Morphology |
|---|---|---|---|---|---|
| Poly(N-isopropylacrylamide) | Poly(vinylamine) | Graft Copolymerization | - | ~330 | Spherical, narrow size distribution |
| Poly(methyl methacrylate) | Poly(vinylamine) | Graft Copolymerization | tert-butyl hydroperoxide | 100 - 300 | Well-defined core with thick, hairy shell |
| Poly(n-butyl acrylate) | Poly(vinylamine) | Graft Copolymerization | tert-butyl hydroperoxide | 100 - 300 | Well-defined core with thick, hairy shell |
Data compiled from various studies on PVAm core-shell particles. researchgate.netresearchgate.net
Polyion Complex Hydrogels
Polyion complex (PIC) hydrogels are formed by the electrostatic interaction between oppositely charged polymers. Hydrogels based on derivatives of PNVF are prime candidates for forming such complexes. researchgate.netacs.org Specifically, PICs are readily formed between the cationic Poly(vinylamine) (PVAm), derived from PNVF hydrolysis, and an anionic polymer like Poly(acrylic acid) (PAAc).
One innovative approach involves creating surface-modified hydrogels where the PIC is confined to the surface layer. This is achieved by first preparing a hydrogel from a copolymer like poly(N-vinylacetamide)-co-poly(this compound). A subsequent hydrolysis reaction is performed in a controlled manner to produce a cationic PVAm layer only on the hydrogel's surface. The polymerization of acrylic acid onto this cationized surface results in a hydrogel that possesses a PIC of PVAm and PAAc exclusively on the surface.
Table 3: Behavior of PVAm/PAAc Polyion Complex (PIC) Hydrogels
| pH Condition | Interaction State | PIC Layer | Permeability | Key Characteristic |
|---|---|---|---|---|
| Acidic (e.g., pH < 4) | Dissociated | Loosened | High | Amine groups protonated, carboxyl groups neutral |
| Neutral (e.g., pH ~7) | Complexed | Tight / Dense | Low | Strong electrostatic attraction, hydrogel shrinks |
| Basic (e.g., pH > 8) | Dissociated | Loosened | High | Carboxyl groups ionized, amine groups neutral |
Information based on the principles of PVAm/PAAc polyion complex formation. researchgate.net
Toxicological and Environmental Considerations Excluding Basic Compound Identification Data
Environmental Degradation Pathways of N-Vinylformamide and its Polymers
The environmental fate of this compound (NVF) and its corresponding polymers is a subject of significant interest, particularly given their use in various industrial applications. NVF is a water-soluble monomer, a characteristic that influences its mobility in aquatic environments. sigmaaldrich.comacumenresearchandconsulting.comcredenceresearch.com Its potential to contaminate soil and water has led to its classification as a toxic substance under the U.S. Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA). ontosight.ai The European Chemicals Agency (ECHA) notes that the environmental fate of NVF is determined by pathways including hydrolysis and biodegradation in water, sediment, and soil. europa.eu
Poly(this compound) (PNVF), the polymerized form of NVF, is often highlighted for its biodegradability. acumenresearchandconsulting.com A primary degradation pathway for PNVF is hydrolysis, which converts the polymer into polyvinylamine (PVAm). acumenresearchandconsulting.comtandfonline.com This reaction can be performed under either acidic or basic conditions, with basic hydrolysis generally achieving a more complete conversion of the formamide (B127407) groups to amine groups. tandfonline.combilkent.edu.trresearchgate.net The rate and extent of hydrolysis can be influenced by factors such as temperature and pH. ncsu.edu
Research into the degradation of PNVF derivatives provides further insight. A study on poly(vinyl amine) particles, derived from PNVF, investigated their hydrolytic degradation at pH values simulating various biological environments. The findings indicated that the particles undergo partial degradation over time, with the extent of degradation being pH-dependent.
Table 1: pH-Dependent Hydrolytic Degradation of Poly(vinyl amine) Particles Data derived from studies on PVAm particles to simulate environmental and biological conditions. bilkent.edu.trresearchgate.net
| Simulated Environment | pH Value | Degradation Observation |
|---|---|---|
| Skin | 5.4 | Hydrolytic degradation observed. |
| Blood | 7.4 | Hydrolytic degradation observed; 20-30% weight loss depending on medium. bilkent.edu.tr |
Biodegradability can also be engineered by grafting PNVF onto natural polymers. For instance, creating graft copolymers with starch results in materials where the polysaccharide backbone can be degraded by enzymatic action. vot.pl However, it is important to note that while PNVF is considered biodegradable, some high molecular weight vinylic copolymers may exhibit slow or no degradation in soil, which could lead to their persistence and accumulation in the environment. researchgate.net In specific controlled applications, the environmental impact is considered low. The U.S. Food and Drug Administration (FDA) issued a categorical exclusion for the environmental assessment of hydrolyzed PNVF (20-100%) for certain food contact applications, suggesting a minimal environmental impact under those use conditions. fda.gov
Toxicological Profiles of this compound and Poly(this compound)
The toxicological profiles of this compound (NVF) monomer and its polymer, Poly(this compound) (PNVF), are distinct, reflecting the significant changes in chemical properties upon polymerization.
The monomer, NVF, is classified with several health hazards. sigmaaldrich.comnih.gov It is considered harmful if swallowed and is known to cause serious eye damage and skin irritation. ontosight.ainih.govchemicalbook.com Inhalation may lead to respiratory irritation. chemicalbook.comcapotchem.com There are also concerns about its long-term effects, with classifications indicating it is suspected of causing cancer and may cause damage to an unborn child. sigmaaldrich.com Furthermore, prolonged exposure has been suggested to potentially lead to damage to the liver and kidneys. ontosight.ai Despite these hazards, NVF is often cited as having a lower toxicity profile than its structural isomer, acrylamide (B121943). ncsu.eduresearchgate.netnih.gov
Table 2: GHS Hazard Classification for this compound This table summarizes the reported GHS hazard statements for the monomer. sigmaaldrich.comnih.gov
| Hazard Class | GHS Hazard Statement Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. nih.gov |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. nih.gov |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage. nih.gov |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. sigmaaldrich.com |
| Carcinogenicity | H351 | Suspected of causing cancer. sigmaaldrich.com |
In contrast, the polymer, Poly(this compound) (PNVF), is generally characterized by its low toxicity and biocompatibility. acumenresearchandconsulting.comresearchgate.netacs.org These favorable properties make PNVF and its copolymers suitable for a variety of biomedical applications, including drug delivery systems and tissue engineering. sigmaaldrich.comacumenresearchandconsulting.comresearchgate.net The biocompatibility extends to its derivatives; for example, poly(vinyl amine) (PVAm), which is produced by the hydrolysis of PNVF, has been evaluated for blood compatibility and was found to be compatible with blood at concentrations below 0.1 mg/mL. bilkent.edu.tr
Future Research Directions and Perspectives
Development of Novel Polymerization Techniques for N-Vinylformamide
Conventional free-radical polymerization is a common method for producing PNVF. mcmaster.ca However, this technique offers limited control over the polymer's molecular weight and architecture. google.com To overcome these limitations, researchers are actively exploring controlled radical polymerization (CRP) methods.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly promising technique for the controlled polymerization of NVF. itu.edu.trrsc.org Early attempts at RAFT polymerization of NVF resulted in polymers with high polydispersity, indicating poor control over the chain growth. itu.edu.tr However, more recent studies have demonstrated that by carefully selecting the RAFT agent, it is possible to synthesize PNVF with predetermined molar masses and low dispersity. rsc.orgacs.org For instance, the use of a xanthate RAFT agent in dimethyl sulfoxide (B87167) (DMSO) at 35 °C has yielded well-defined PNVFs. rsc.org This level of control opens the door to creating complex polymer architectures, such as block copolymers. acs.orggoogle.com
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique, but it has been found to be unsuitable for the direct controlled polymerization of this compound. itu.edu.tr In contrast, organotellurium-mediated radical polymerization (TERP) has been successfully employed to produce poly(N-vinylamide)s, including PNVF, with controlled molecular weights and low dispersity (Đ < 1.25). nih.gov This was the first reported instance of controlled polymerization of NVF, highlighting the potential of exploring unconventional CRP methods. nih.gov
Future research in this area will likely focus on optimizing existing CRP techniques and discovering new ones to achieve even greater control over the polymerization process. The ability to precisely tailor the molecular weight, architecture (e.g., linear, branched, star-shaped), and functionality of PNVF will be crucial for developing next-generation materials with enhanced properties. google.com
Exploration of New Derivatization Reactions for Poly(this compound) and Poly(vinylamine)
The true versatility of PNVF lies in its role as a precursor to polyvinylamine (PVAm), a polymer distinguished by having the highest density of primary amine groups of any polymer. bilkent.edu.trresearchgate.net These primary amine groups are highly reactive and serve as ideal sites for a wide range of derivatization reactions, allowing for the tailoring of the polymer's properties for specific applications. bilkent.edu.trresearchgate.net
The hydrolysis of PNVF to PVAm is a critical step and can be performed under acidic or basic conditions, with basic hydrolysis typically yielding nearly 100% conversion to free amine groups. bilkent.edu.tr Future research will likely explore more efficient and environmentally friendly hydrolysis methods.
The primary amine groups on PVAm are amenable to a variety of chemical modifications. bilkent.edu.tr These reactions allow for the attachment of different functional groups, thereby altering the polymer's characteristics. For example, PVAm can be functionalized with:
Hydrophobic molecules: To create amphiphilic polymers for applications in drug delivery and surface modification. researchgate.net
Carbohydrate oligomers and proteins: To enhance biocompatibility and for use in biomedical applications. researchgate.netcsbme.org
Crosslinking agents: To form hydrogels and microgels for controlled release and tissue engineering. bilkent.edu.tracs.org
A key area of future research will be the development of novel derivatization strategies to create "platform materials" from PVAm. rsc.org For instance, functionalizing PVAm with molecules like glutaraldehyde (B144438) can create a scaffold for immobilizing enzymes, leading to applications in biocatalysis. nih.gov The exploration of new coupling chemistries will expand the library of functional PVAm derivatives, enabling the creation of materials with precisely controlled properties for high-value applications. researchgate.net
Advanced Computational Modeling for Predicting this compound Polymerization and Material Properties
Advanced computational modeling is becoming an indispensable tool in polymer science for predicting polymerization kinetics and the final properties of materials. For this compound, computational methods can provide valuable insights that can guide experimental work and accelerate the development of new materials.
Key areas for future computational research include:
Modeling Polymerization Kinetics: Techniques like single pulse-pulsed laser polymerization (SP-PLP) combined with near-infrared (NIR) spectroscopy can be used to measure termination kinetics in NVF radical polymerization. d-nb.info Computational models can complement these experimental studies by simulating the complex reaction pathways and predicting how factors like temperature, pressure, and solvent affect the polymerization rate and the molecular weight distribution of the resulting polymer. d-nb.info
Predicting Material Properties: Molecular dynamics (MD) simulations can be employed to understand the relationship between the molecular structure of PVAm and its macroscopic properties. nih.gov For example, MD simulations can predict how the degree of protonation of the amine groups at different pH values affects the polymer chain conformation, water interactions, and ultimately, the performance of PVAm-based membranes in applications like gas separation. nih.gov
Designing Novel Materials: Computational screening can be used to identify promising new derivatization strategies for PVAm. By simulating the properties of virtual PVAm derivatives, researchers can prioritize synthetic efforts towards materials with the most desirable characteristics for a given application.
The integration of advanced computational modeling with experimental research will create a powerful feedback loop, enabling a more rational and efficient design of this compound-based polymers with tailored properties.
Expansion of Biomedical and High-Value Applications
The biocompatibility and unique chemical properties of PNVF and PVAm make them highly attractive for a range of biomedical and high-value applications. material-properties.org Future research will focus on expanding their use in these areas, leveraging the advanced materials developed through novel polymerization and derivatization techniques.
Promising areas for future applications include:
Drug Delivery: PNVF-based hydrogels are excellent candidates for controlled drug release systems. nih.gov The high water content and tunable mechanical properties of these hydrogels can be tailored to control the release kinetics of therapeutic agents. nih.govnih.gov Future work will likely focus on developing "smart" hydrogels that respond to specific biological stimuli, such as pH or temperature, to trigger drug release at the target site. nih.gov PVAm's cationic nature also makes it an effective carrier for negatively charged drugs and biomolecules. cd-bioparticles.net
Tissue Engineering: The biocompatibility of PNVF and PVAm makes them suitable for creating scaffolds that support cell growth and tissue regeneration. material-properties.org PVAm can be modified with cell-adhesion peptides or other bioactive molecules to create a more favorable environment for tissue formation. csbme.org
Gene Delivery: The high density of cationic primary amine groups in PVAm allows it to effectively complex with negatively charged nucleic acids like DNA and RNA, making it a promising non-viral vector for gene therapy. bilkent.edu.trresearchgate.net Future research will aim to optimize the structure of PVAm derivatives to improve transfection efficiency and reduce cytotoxicity. nih.gov
Biocatalysis: PVAm can be used as a support for immobilizing enzymes, creating stable and reusable biocatalysts for industrial processes. nih.gov
High-Performance Materials: The adhesive properties of PVAm are valuable in the papermaking industry and for creating functional coatings. material-properties.orgmdpi.com Research into new PVAm derivatives could lead to the development of advanced adhesives and coatings with enhanced strength, durability, and functionality. tandfonline.comtandfonline.com
The table below summarizes some of the key biomedical and high-value applications of this compound polymers and the research focus for each area.
| Application Area | Polymer | Key Properties | Future Research Focus |
| Drug Delivery | PNVF, PVAm | Biocompatible, high water content, tunable release kinetics, cationic nature | Development of stimuli-responsive hydrogels, targeted drug delivery systems. nih.govcd-bioparticles.net |
| Tissue Engineering | PNVF, PVAm | Biocompatible, supports cell growth, can be functionalized with bioactive molecules | Creation of bioactive scaffolds, 3D bioprinting applications. material-properties.orgcsbme.org |
| Gene Delivery | PVAm | High cationic charge density, complexes with nucleic acids | Optimization of PVAm derivatives for improved transfection efficiency and lower toxicity. bilkent.edu.trresearchgate.netnih.gov |
| Biocatalysis | PVAm | Reactive amine groups for enzyme immobilization | Development of stable and reusable biocatalysts. nih.gov |
| Adhesives & Coatings | PVAm | Strong adhesion, film-forming ability | Formulation of high-performance adhesives and functional coatings. material-properties.orgmdpi.comtandfonline.com |
Sustainable Synthesis and Recycling Strategies for this compound Polymers
As the demand for this compound-based polymers grows, so does the need for sustainable manufacturing processes and end-of-life solutions. Future research will be crucial in developing greener synthesis routes and effective recycling strategies to minimize the environmental impact of these materials.
A significant step towards sustainability is the development of bio-based routes for synthesizing this compound. google.com Traditionally, the key precursors for NVF synthesis, acetaldehyde (B116499) and formamide (B127407), are derived from fossil fuels. google.com Recent innovations have focused on producing these starting materials from renewable biomass sources. google.comgoogleapis.com The use of bio-based acetaldehyde and/or formamide not only reduces the reliance on fossil fuels but has also been shown to improve the conversion to this compound and generate fewer impurities compared to fossil-based feedstocks. google.comgoogleapis.com
Future research in this area will likely focus on:
Optimizing the production of bio-based acetaldehyde and formamide.
Developing more efficient and environmentally friendly catalytic processes for the synthesis of NVF from these bio-based precursors. googleapis.com
Conducting life cycle assessments to quantify the environmental benefits of bio-based NVF production.
In addition to sustainable synthesis, developing effective recycling strategies for PNVF and its derivatives is essential for creating a circular economy for these polymers. google.com Research into chemical recycling methods that can break down the polymers back into their constituent monomers or other valuable chemical feedstocks will be a key area of focus. This "take-make-recycle" approach will be critical for minimizing waste and maximizing the value of these versatile materials. googleapis.com
Q & A
Basic: What are the standard methods for synthesizing and characterizing NVF-based hydrogels in tissue engineering?
Answer:
NVF hydrogels are synthesized via free-radical polymerization, often using UV initiation. A typical protocol involves combining NVF monomers with cross-linkers like 1,4-Butanediol diglycidyl ether (BDDE) and biocompatible polymers such as gelatin. Characterization includes:
- FT-IR spectroscopy to confirm covalent bonding between NVF and cross-linkers (e.g., peaks at 1650 cm⁻¹ for amide groups) .
- Rheological analysis to assess mechanical properties (e.g., storage modulus ≥500 Pa for tissue scaffolds) .
- Swelling studies to evaluate pH sensitivity (e.g., 200–400% swelling ratio in neutral vs. acidic conditions) .
- SEM imaging to verify pore structure (10–50 µm pores ideal for cell adhesion) .
Advanced: How do monomer and cross-linker concentrations affect protein adsorption efficiency in NVF/gelatin hydrogels?
Answer:
Higher NVF concentrations (≥2 M) increase hydrogel rigidity but may reduce protein adsorption due to steric hindrance. Optimal cross-linker (BDDE) ratios (1:5 monomer-to-cross-linker) balance mechanical stability and adsorption capacity. For example:
Basic: What safety protocols are critical when handling NVF in laboratory settings?
Answer:
NVF is classified as a reproductive toxin (Repr. 1B) and respiratory irritant . Key protocols include:
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
- Storage at 2–8°C in airtight containers to prevent degradation .
- Emergency procedures for spills: neutralize with 10% acetic acid and dispose as hazardous waste .
Advanced: How can machine learning optimize NVF-based hydrogel formulations for controlled drug release?
Answer:
Machine learning (ML) models like random forests or neural networks predict release kinetics by training on datasets of:
- Polymer composition (e.g., NVF-gelatin vs. NVF-alginate blends).
- Environmental stimuli (pH, temperature).
- Drug loading efficiency (e.g., 70–90% for dexamethasone).
ML identifies nonlinear relationships, such as BDDE concentration’s disproportionate impact on burst release (R² = 0.89 in validation studies) .
Basic: What analytical techniques resolve contradictions in NVF polymerization kinetics data?
Answer: Discrepancies in reaction rates (e.g., 0.02–0.05 s⁻¹ for NVF) arise from:
- Oxygen inhibition : Use degassing or inert atmospheres to stabilize radical propagation .
- Temperature gradients : Differential scanning calorimetry (DSC) monitors exothermic peaks (±2°C accuracy) .
- Statistical validation : Bootstrap resampling confirms confidence intervals for rate constants .
Advanced: Why do NVF-based hydrogels exhibit variable cytocompatibility across cell lines?
Answer: Variability stems from:
- Charge interactions : NVF’s amide groups attract cationic proteins in some cell membranes (e.g., >90% viability in fibroblasts vs. 70% in epithelial cells) .
- Degradation byproducts : Formamide release (≥0.1 mM) inhibits mitochondrial activity in sensitive lines .
- Surface topography : Nanoscale roughness (≤20 nm) enhances osteoblast adhesion but not chondrocytes .
Basic: How is NVF’s reactivity exploited in radical polymerization for biomedical applications?
Answer: NVF’s vinyl group undergoes rapid radical addition, enabling:
- Low initiator concentrations (e.g., 0.1 wt% AIBN) for high conversion rates (>95%) .
- Copolymerization with acrylamide for tunable hydrophilicity (contact angles 30–60°) .
- Post-polymerization modification : Hydrolysis to poly(vinylamine) for pH-responsive drug carriers .
Advanced: What strategies mitigate batch-to-batch variability in NVF hydrogel synthesis?
Answer:
- DoE (Design of Experiments) : Central composite designs optimize variables (e.g., UV intensity, initiator ratio) .
- Real-time monitoring : Raman spectroscopy tracks monomer conversion (≥95% threshold) .
- Quality control : Gel permeation chromatography (GPC) ensures consistent molecular weight (Đ ≤ 1.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
